STOCK2S-26016
Description
Properties
IUPAC Name |
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNWQNJXXLPZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
STOCK2S-26016: A Technical Whitepaper on a Novel WNK Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (K) (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a resource for researchers in pharmacology, cell biology, and drug development who are investigating the WNK signaling cascade and its therapeutic potential.
Introduction
The WNK family of serine/threonine kinases plays a crucial role in regulating the activity of downstream kinases, including Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These kinases, in turn, phosphorylate and modulate the function of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC). Dysregulation of the WNK-SPAK/OSR1 pathway is implicated in several pathologies, most notably familial hyperkalemic hypertension (Gordon's syndrome).
This compound has been identified as a potent inhibitor of this pathway, offering a valuable tool for studying its physiological and pathological roles and representing a potential lead compound for the development of novel therapeutics targeting hypertension and other related disorders.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 333.38 g/mol | [1][2][3] |
| Formula | C₂₀H₁₉N₃O₂ | [1][2][3] |
| CAS Number | 332922-63-1 | [1][2][3] |
| Purity | ≥98% | [1][2][3] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [1][2][3] |
| Storage | Store at -20°C | [1][2][3] |
| Biological Activity | WNK signaling inhibitor | [1][4] |
| IC₅₀ (WNK4) | 16 µM | [4] |
| IC₅₀ (WNK1) | 34.4 µM | [4] |
Mechanism of Action
This compound exerts its inhibitory effect by disrupting the protein-protein interaction between WNK kinases (WNK1 and WNK4) and the downstream kinase SPAK.[1][4] Specifically, it prevents the binding of WNKs to the conserved C-terminal (CCT) domain of SPAK.[3] This inhibition prevents the WNK-mediated phosphorylation and subsequent activation of SPAK/OSR1. As a result, the phosphorylation of downstream targets, including the ion cotransporters NKCC1 and NCC, is reduced.[1][4] This ultimately leads to a decrease in their ion transport activity.
The inhibitory action of this compound on the WNK-SPAK/OSR1 signaling pathway is depicted in the following diagram:
Caption: The WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Line / System | Concentration Range | Observed Effect | Reference |
| IC₅₀ for WNK4 Inhibition | In vitro assay | N/A | 16 µM | [4] |
| IC₅₀ for WNK1 Inhibition | In vitro assay | N/A | 34.4 µM | [4] |
| Inhibition of SPAK Phosphorylation | Mouse distal convoluted tubule (mpkDCT) cells | 25-200 µM | Dose-dependent reduction in phosphorylation | [4] |
| Inhibition of NCC Phosphorylation | Mouse distal convoluted tubule (mpkDCT) cells | 25-200 µM | Dose-dependent reduction in phosphorylation | [4] |
| Inhibition of SPAK Phosphorylation | Mouse vascular smooth muscle (MOVAS) cells | 50-200 µM | Dose-dependent reduction in phosphorylation | [4] |
| Inhibition of NKCC1 Phosphorylation | Mouse vascular smooth muscle (MOVAS) cells | 50-200 µM | Dose-dependent reduction in phosphorylation | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving this compound.
In Vitro WNK Inhibition Assay (Fluorescence Correlation Spectroscopy)
The initial identification of this compound as a WNK signaling inhibitor was performed using a high-throughput screening method based on Fluorescence Correlation Spectroscopy (FCS). While the full detailed protocol from the original publication is not publicly available, the general principles of such an assay are as follows:
-
Reagents and Preparation:
-
Recombinant human WNK4 and the C-terminal domain of SPAK.
-
A fluorescently labeled peptide corresponding to the WNK-binding motif of SPAK.
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT, and a carrier protein like BSA).
-
This compound dissolved in DMSO to create a stock solution, followed by serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
The fluorescently labeled SPAK peptide is incubated with WNK4 in the assay buffer.
-
The mixture is added to the wells of a microplate.
-
This compound at various concentrations is added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
FCS Measurement:
-
FCS is used to measure the diffusion time of the fluorescently labeled peptide in the solution.
-
In the absence of an inhibitor, the peptide binds to WNK4, forming a larger complex with a longer diffusion time.
-
In the presence of this compound, the binding is disrupted, resulting in a higher population of free, faster-diffusing peptide.
-
-
Data Analysis:
-
The autocorrelation function of the fluorescence fluctuations is analyzed to determine the diffusion times and the relative fractions of bound and free peptide.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.
-
Cell-Based Phosphorylation Assay
To assess the in-cell efficacy of this compound, Western blotting is used to measure the phosphorylation status of SPAK/OSR1 and their downstream targets, NCC and NKCC1.
-
Cell Culture and Treatment:
-
Mouse distal convoluted tubule (mpkDCT) cells or mouse vascular smooth muscle (MOVAS) cells are cultured under standard conditions.
-
Cells are serum-starved to reduce basal phosphorylation levels.
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 25, 50, 100, 200 µM) for a specified time (e.g., 30 minutes).
-
The WNK-SPAK/OSR1 pathway is stimulated, for example, by exposing the cells to a hypotonic low-chloride buffer.
-
-
Protein Extraction and Quantification:
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of SPAK/OSR1, NCC, and NKCC1, as well as with antibodies for the total forms of these proteins to serve as loading controls.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands.
-
The dose-dependent effect of this compound on protein phosphorylation is determined.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A generalized workflow for assessing the inhibitory effect of this compound.
Conclusion
This compound is a valuable research tool for the study of the WNK-SPAK/OSR1 signaling pathway. Its ability to specifically inhibit the interaction between WNKs and SPAK provides a means to dissect the complex regulatory mechanisms of ion transport and blood pressure. The data and protocols presented in this whitepaper offer a foundation for further investigation into the therapeutic potential of targeting this critical signaling cascade. Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound and its analogs to advance their development as potential clinical candidates.
References
STOCK2S-26016: A Technical Guide to a Novel WNK Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The With-No-Lysine (WNK) kinase signaling pathway is a critical regulator of ion homeostasis and blood pressure, making it a compelling target for novel antihypertensive therapies. This document provides a comprehensive technical overview of STOCK2S-26016, a small molecule inhibitor identified through high-throughput screening. This compound functions by disrupting the crucial protein-protein interaction between WNK kinases and the downstream kinases SPAK/OSR1. This guide details the inhibitor's mechanism of action, quantitative efficacy, selectivity, and the key experimental protocols used in its characterization. All data is presented to facilitate understanding and replication by researchers in the field of kinase signaling and drug discovery.
Introduction to the WNK Signaling Pathway
The WNK signaling cascade is a central mechanism for regulating sodium and chloride ion transport in the kidney and other tissues.[1] The pathway is initiated by WNK kinases (WNK1, WNK2, WNK3, WNK4), which are activated by stimuli such as changes in intracellular chloride concentration and osmotic stress.[2][3] Activated WNKs then phosphorylate and activate the downstream serine/threonine kinases, SPAK (STE20/SPS1-related proline/alanine-rich protein kinase) and its homolog OSR1 (Oxidative Stress Responsive 1).[3]
The activation of SPAK/OSR1 requires a direct interaction: the RFXV/I motifs on WNK kinases bind to a conserved C-terminal (CCT) docking domain on SPAK and OSR1.[3][4] Once activated, SPAK/OSR1 phosphorylate and stimulate the activity of cation-chloride cotransporters (CCCs), including the Na-Cl cotransporter (NCC) in the distal convoluted tubule and the Na-K-2Cl cotransporter (NKCC1/NKCC2).[1][3] Dysregulation of this pathway, particularly overactivation, leads to excessive salt reabsorption and is genetically linked to forms of human hypertension, such as Pseudohypoaldosteronism Type II (PHAII).[1] Therefore, inhibiting this cascade presents a promising strategy for developing new antihypertensive drugs.[1]
Mechanism of Action of this compound
This compound is not a traditional ATP-competitive kinase inhibitor. Instead, it functions by disrupting a key protein-protein interaction essential for signal transduction. It was identified from a screen of over 17,000 compounds for molecules that could prevent the binding of WNK kinases to SPAK.[1][3]
The specific mechanism involves this compound binding to the CCT domain of SPAK, thereby physically preventing the interaction with WNK kinases.[3] This blockade prevents WNK-mediated phosphorylation and activation of SPAK/OSR1, which in turn halts the downstream phosphorylation of ion cotransporters like NCC and NKCC1.[1]
Quantitative Data and Selectivity
The efficacy of this compound has been quantified through both direct binding inhibition assays and cell-based functional assays.
Table 1: Inhibitory Potency of this compound
| Assay Type | Target | IC50 | Reference |
| In Vitro Binding Assay | WNK4-SPAK Interaction | 16 µM | [5] |
| In Vitro Binding Assay | WNK1-SPAK Interaction | 34.4 µM | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Downstream Readout | Effective Concentration | Effect | Reference |
| mpkDCT (mouse distal tubule) | p-SPAK, p-NCC | 25 - 200 µM | Dose-dependent inhibition | [3] |
| MOVAS (mouse smooth muscle) | p-SPAK, p-NKCC1 | 50 - 200 µM | Dose-dependent inhibition | [1] |
Note on Cellular Activity: While the foundational study by Mori et al. demonstrated clear dose-dependent inhibition in cellular assays, a subsequent review noted that in other experiments, this compound did not suppress SPAK/OSR1 and NKCC1 phosphorylation under hypotonic low chloride conditions, whereas a similar compound, STOCK1S-50699, did.[6] This suggests that the cellular efficacy may be dependent on specific experimental conditions or cell types, warranting further investigation.
Selectivity Profile
This compound exhibits a favorable selectivity profile.
-
Kinase Panel: A screen against 139 different protein kinases showed no significant inhibition, indicating high selectivity for the WNK pathway interaction over other kinase catalytic activities.[6]
-
Related Kinases: At a high concentration of 200 µM, the compound did not inhibit mitogen-activated protein kinase (MAPK), a functionally distinct but related kinase.[3]
-
Negative Control: A structurally similar but non-inhibitory analog of this compound showed no effect on the phosphorylation of SPAK and NCC, confirming the specific structural requirements for its activity.[3]
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the discovery and characterization of this compound.[1]
High-Throughput Screening via Fluorescence Correlation Spectroscopy (FCS)
FCS was used to identify compounds that disrupt the interaction between a fluorescently-labeled WNK4 peptide and the SPAK CCT domain. FCS measures fluctuations in fluorescence intensity as molecules diffuse through a tiny confocal volume, allowing determination of binding based on changes in diffusion speed.
Methodology:
-
Reagent Preparation: A peptide corresponding to the SPAK-binding region of WNK4 was synthesized and labeled with Alexa Fluor 488. The CCT domain (amino acids 401-547) of human SPAK was expressed as a GST-fusion protein in E. coli and purified.
-
Assay Mixture: The fluorescent WNK4 peptide (final concentration ~50 nM) and GST-SPAK CCT domain were mixed in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM DTT, 0.01% Tween 20).
-
Screening: Test compounds from the chemical library were added to the assay mixture at a final concentration of 10 µM.
-
FCS Measurement: The mixture was analyzed using an FCS system. The diffusion time of the fluorescent peptide was measured. A slow diffusion time indicates binding to the larger SPAK protein.
-
Hit Identification: Compounds that caused a significant shift towards a faster diffusion time (indicating dissociation of the peptide from SPAK) were identified as primary hits. This compound was one such hit.
Cellular Assay for SPAK and NCC/NKCC1 Phosphorylation
This assay validates the inhibitor's efficacy in a cellular context by measuring its ability to block the phosphorylation of SPAK and its downstream targets following pathway activation.
Methodology:
-
Cell Culture: Mouse distal convoluted tubule (mpkDCT) cells or mouse vascular smooth muscle (MOVAS) cells, which endogenously express the WNK pathway components, were cultured to near confluence in appropriate media.
-
Inhibitor Treatment: Cells were pre-incubated with varying concentrations of this compound (e.g., 25, 50, 100, 200 µM) or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Pathway Stimulation: The WNK pathway was activated by inducing hypotonic shock. This was achieved by replacing the normal isotonic culture medium with a hypotonic medium (e.g., diluted 1:1 with distilled water) for a short period (e.g., 30 minutes).
-
Lysis and Protein Quantification: After stimulation, cells were immediately washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Membranes were blocked and then incubated with primary antibodies specific for the phosphorylated forms of SPAK (p-SPAK), NCC (p-NCC), or NKCC1 (p-NKCC1). Subsequently, membranes were probed with antibodies for the total forms of these proteins (t-SPAK, t-NCC, t-NKCC1) to control for loading.
-
Analysis: Bands were visualized using an appropriate detection system and quantified. The ratio of phosphorylated protein to total protein was calculated to determine the extent of inhibition by this compound.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the WNK signaling pathway. Its mechanism as a protein-protein interaction inhibitor offers a high degree of selectivity compared to traditional ATP-competitive inhibitors. The compound has been shown to effectively block the WNK-SPAK interaction in vitro and inhibit downstream signaling in multiple cell lines.
For drug development professionals, this compound represents a promising lead compound. Key future directions should include:
-
Pharmacokinetic Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy: Testing in animal models of hypertension to determine its effect on blood pressure.
-
Structural Optimization: Medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.
-
Clarification of Cellular Activity: Further investigation into the reported discrepancies in cellular efficacy under different experimental conditions.
Overall, this compound and its analogs hold significant potential as a new class of antihypertensive agents targeting the WNK signaling cascade.
References
- 1. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 6. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
STOCK2S-26016: A Technical Guide to its Targeting of the WNK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
STOCK2S-26016 is a small molecule inhibitor targeting the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its effects on the WNK-SPAK-NCC signaling cascade. Detailed experimental methodologies for key assays, quantitative data, and a visual representation of the target pathway are presented to support further research and development efforts in areas such as hypertension and other related disorders.
Introduction: The WNK Signaling Pathway
The WNK family of serine/threonine kinases (WNK1, WNK2, WNK3, and WNK4) are crucial regulators of ion transport in various tissues, most notably the kidney. They function as upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. Upon activation, WNKs phosphorylate and activate SPAK/OSR1, which in turn phosphorylate and activate downstream ion cotransporters such as the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC1). This signaling cascade plays a significant role in maintaining electrolyte balance and blood pressure. Dysregulation of the WNK pathway is associated with hereditary forms of hypertension, such as Pseudohypoaldosteronism Type II (PHAII), also known as Gordon's syndrome.
This compound: A WNK Signaling Inhibitor
This compound has been identified as an inhibitor of the WNK signaling pathway. It specifically targets the kinases WNK1 and WNK4, thereby disrupting the downstream signaling cascade that leads to the activation of SPAK and NCC. By inhibiting WNK1 and WNK4, this compound effectively reduces the phosphorylation of SPAK and NCC, leading to decreased ion reabsorption. This mechanism of action gives this compound potential as a therapeutic agent for the treatment of hypertension.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro studies.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | WNK1 | 34.4 µM | In vitro kinase assay | [1] |
| IC50 | WNK4 | 16 µM | In vitro kinase assay | [1] |
| Effect | p-SPAK levels | Dose-dependent reduction | Cell-based assay (mpkDCT cells) | [1] |
| Effect | p-NCC levels | Dose-dependent reduction | Cell-based assay (mpkDCT cells) | [1] |
Target Pathway Visualization
The following diagram illustrates the WNK-SPAK-NCC signaling pathway and the point of inhibition by this compound.
Caption: The WNK-SPAK-NCC signaling pathway and inhibition by this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound. These are based on standard methodologies and should be adapted and optimized for specific experimental conditions.
In Vitro WNK Kinase Assay (IC50 Determination)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against WNK1 and WNK4.
Materials:
-
Recombinant human WNK1 and WNK4 enzymes
-
SPAKtide (a synthetic peptide substrate for WNKs)
-
This compound
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, the WNK enzyme (WNK1 or WNK4), and SPAKtide.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Phosphorylation Assay
This protocol describes a method to assess the effect of this compound on the phosphorylation of SPAK and NCC in a relevant cell line, such as mouse distal convoluted tubule (mpkDCT) cells.
Materials:
-
mpkDCT cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal bovine serum (FBS)
-
This compound
-
Hypotonic buffer (for stimulating the WNK pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SPAK/OSR1 (Thr233/Thr185), anti-total SPAK, anti-phospho-NCC (Thr53), anti-total NCC, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture mpkDCT cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with hypotonic buffer for 30 minutes to activate the WNK pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and the loading control (β-actin).
-
Compare the levels of phosphorylated SPAK and NCC in this compound-treated cells to the vehicle-treated control.
-
Conclusion
This compound is a valuable research tool for investigating the WNK-SPAK-NCC signaling pathway. Its inhibitory action on WNK1 and WNK4 makes it a potential lead compound for the development of novel antihypertensive therapies. The data and protocols presented in this guide are intended to facilitate further studies into the biological effects and therapeutic potential of this compound.
References
STOCK2S-26016: A Technical Guide for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of blood pressure and electrolyte homeostasis. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, available quantitative data, and relevant experimental protocols. It is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for hypertension.
Core Mechanism of Action
This compound functions as an inhibitor of the WNK-SPAK/OSR1 signaling cascade. The WNK kinases (WNK1 and WNK4) are key upstream regulators that phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1, in turn, phosphorylates and stimulates the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC1) in the distal convoluted tubule of the kidney. This phosphorylation cascade leads to increased salt reabsorption and consequently, an elevation in blood pressure.
This compound exerts its inhibitory effect by disrupting the interaction between WNK kinases and SPAK/OSR1. It specifically binds to the conserved C-terminal (CCT) domain of SPAK, preventing the binding of the RFXV/I motifs present in WNK kinases. This allosteric inhibition blocks the WNK-mediated phosphorylation and activation of SPAK/OSR1, thereby downregulating the activity of NCC and NKCC1.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 | 16 μM | Inhibition of WNK1/4 binding to SPAK | [1] |
| Compound | Concentration (μM) | Effect | Cell Line | Reference |
| This compound | 25 | Dose-dependent inhibition of SPAK and NCC phosphorylation | mpkDCT (mouse distal convoluted tubule cells) | [2] |
| This compound | 50 | Dose-dependent inhibition of SPAK and NCC phosphorylation | mpkDCT (mouse distal convoluted tubule cells) | [2] |
| This compound | 100 | Dose-dependent inhibition of SPAK and NCC phosphorylation | mpkDCT (mouse distal convoluted tubule cells) | [2] |
| This compound | 200 | Dose-dependent inhibition of SPAK and NCC phosphorylation | mpkDCT (mouse distal convoluted tubule cells) | [2] |
Experimental Protocols
In Vitro WNK-SPAK/OSR1 Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on the WNK-SPAK/OSR1 signaling cascade.
1. Reagents and Materials:
-
Recombinant human WNK1 (or other WNK isoforms)
-
Recombinant human SPAK (or OSR1)
-
Recombinant human NCC (N-terminal domain as substrate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
[γ-32P]ATP
-
SDS-PAGE gels and buffers
-
Phosphorimager or autoradiography film
2. Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant WNK1, and recombinant SPAK/OSR1.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP and the NCC substrate.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated NCC substrate using a phosphorimager or autoradiography.
-
Quantify the band intensities to determine the extent of inhibition by this compound and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: The WNK-SPAK/OSR1-NCC signaling pathway and the inhibitory action of this compound.
References
The WNK Signaling Inhibitor STOCK2S-26016: A Technical Guide to its Role in Suppressing Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the leading cause of cancer-related mortality. A critical step in this cascade is the migration and invasion of cancer cells into surrounding tissues and vasculature. The With-No-Lysine (WNK) signaling pathway has emerged as a significant regulator of these processes, making it a compelling target for anti-cancer therapeutics. This technical guide provides an in-depth overview of STOCK2S-26016, a small molecule inhibitor of the WNK signaling cascade, and its application in the study of cancer cell migration.
This compound: Mechanism of Action
This compound is a potent inhibitor of the WNK signaling pathway.[1] It functions by disrupting the interaction between WNK kinases (WNK1 and WNK4) and their downstream substrate, Ste20-related proline-alanine-rich kinase (SPAK), also known as STK39.[1][2] This inhibition prevents the phosphorylation and activation of SPAK/OSR1 (Oxidative Stress Responsive 1), which in turn blocks the phosphorylation of downstream targets such as the Na-K-Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC).[1][3]
The WNK-SPAK/OSR1-NKCC1 signaling axis is crucial for maintaining ion homeostasis and cell volume, processes that are intricately linked to cell migration.[4] By inhibiting this pathway, this compound effectively curtails the cellular machinery required for directed cell movement.
A key mechanism through which this compound impedes cancer cell migration is by destabilizing the Snail Family Transcriptional Repressor 1 (SNAI1) protein.[1] SNAI1 is a master regulator of the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties. Inhibition of STK39 (SPAK) by this compound leads to a reduction in SNAI1 protein levels, thereby suppressing the EMT phenotype and decreasing tumor cell migration and invasion.[1][5]
Quantitative Data on the Efficacy of this compound
The inhibitory effects of this compound on WNK kinases and cancer cell migration have been quantified in several studies. The available data is summarized in the tables below for easy comparison.
| Target Kinase | IC50 Value | Reference |
| WNK1 | 34.4 µM | [3] |
| WNK4 | 16 µM | [3] |
Table 1: Inhibitory Concentration (IC50) of this compound against WNK Kinases.
| Cell Line | Assay Type | This compound Concentration | Effect on Migration/Invasion | Reference |
| MDA-MB-231 | Transwell Migration | 10 µM | Significant Inhibition | [1] |
| MDA-MB-157 | Transwell Migration | 10 µM | Significant Inhibition | [1] |
| MDA-MB-231 | Transwell Invasion | 10 µM | Significant Inhibition | [1] |
| MDA-MB-157 | Transwell Invasion | 10 µM | Significant Inhibition | [1] |
Table 2: Effect of this compound on Breast Cancer Cell Migration and Invasion.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the effects of this compound on cancer cell migration.
Transwell Migration Assay
This assay is used to assess the chemotactic ability of cancer cells.
-
Cell Preparation: Breast cancer cells (e.g., MDA-MB-231, MDA-MB-157) are cultured to 80-90% confluency. The cells are then serum-starved for 24 hours prior to the assay.
-
Transwell Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with a chemoattractant (e.g., media containing 10% fetal bovine serum).
-
Cell Seeding: Serum-starved cells are harvested, resuspended in serum-free media containing either DMSO (vehicle control) or 10 µM this compound, and seeded into the upper chamber of the Transwell inserts.
-
Incubation: The plate is incubated for a defined period (e.g., 24 hours) at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with a staining solution (e.g., crystal violet). The number of migrated cells is then counted under a microscope in several random fields.[1]
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Matrigel Coating: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel (a basement membrane extract) and allowed to solidify.
-
Cell Preparation and Seeding: Similar to the migration assay, serum-starved cancer cells are treated with DMSO or 10 µM this compound and seeded into the upper chamber of the Matrigel-coated inserts. The lower chamber contains a chemoattractant.
-
Incubation: The plate is incubated for a specified time (e.g., 24 hours) to allow for invasion.
-
Quantification: Non-invading cells are removed from the top of the Matrigel. Invading cells on the lower surface of the membrane are fixed, stained, and counted as described for the migration assay.[1]
Western Blot Analysis for SNAI1 Expression
This technique is used to determine the effect of this compound on the protein levels of SNAI1.
-
Cell Treatment: Cancer cells are treated with 10 µM this compound or DMSO for 24 hours.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SNAI1. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in inhibiting the WNK signaling pathway.
Caption: this compound inhibits cell migration by destabilizing SNAI1.
Caption: Workflow for the Transwell Migration Assay.
Conclusion and Future Directions
This compound is a valuable tool for investigating the role of the WNK signaling pathway in cancer cell migration. Its ability to inhibit STK39 and subsequently destabilize SNAI1 provides a clear mechanism for its anti-migratory and anti-invasive effects. The data presented in this guide highlights its potential as a lead compound for the development of novel anti-metastatic therapies.
Future research should focus on in vivo studies to validate the efficacy of this compound in preclinical models of metastasis. Furthermore, exploring the broader effects of this compound on other aspects of cancer cell biology, such as proliferation and survival, will provide a more comprehensive understanding of its therapeutic potential. The detailed protocols and signaling pathway diagrams provided herein serve as a foundation for researchers to design and execute further investigations into this promising anti-cancer agent.
References
- 1. STK39 promotes breast cancer invasion and metastasis by increasing SNAI1 activity upon phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STK39 promotes breast cancer invasion and metastasis by increasing SNAI1 activity upon phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
STOCK2S-26016 and SPAK kinase interaction
An In-depth Technical Guide on the Interaction of STOCK2S-26016 with the SPAK Kinase Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the interaction between the small molecule this compound and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). This compound is a potent inhibitor of the With-No-Lysine (WNK) kinase signaling pathway.[1] Its mechanism of action involves the disruption of the protein-protein interaction between WNK kinases (WNK1 and WNK4) and SPAK, rather than direct inhibition of the SPAK kinase domain.[1][2] By binding to the conserved C-terminal (CCT) domain of SPAK, this compound prevents the WNK-mediated phosphorylation and subsequent activation of SPAK.[3][4] This inhibitory action leads to a reduction in the phosphorylation of downstream targets of SPAK, including the cation-chloride cotransporters NCC and NKCC1, which are pivotal in regulating ion homeostasis and blood pressure.[1][5] This guide details the quantitative data associated with this interaction, provides comprehensive experimental protocols for studying this pathway, and visualizes the core signaling and experimental workflows.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition Data
| Target Interaction | Assay Type | IC50 Value | Reference |
| WNK4 binding to SPAK | Fluorescence Correlation Spectroscopy | 16 μM | [1][2][5] |
| WNK1 binding to SPAK | Fluorescence Correlation Spectroscopy | 34.4 μM | [5] |
Table 2: Cell-Based Inhibition Data
| Cell Line | Downstream Target | Assay Type | Concentration Range | Effect | Reference |
| Mouse Distal Convoluted Tubule (mpkDCT) | SPAK & NCC Phosphorylation | Western Blot | 25-200 μM | Dose-dependent reduction in phosphorylation | [4][5] |
| Mouse Vascular Smooth Muscle (MOVAS) | SPAK & NKCC1 Phosphorylation | Western Blot | 50-200 μM | Dose-dependent reduction in phosphorylation | [5] |
Signaling Pathway and Mechanism of Action
The WNK-SPAK signaling pathway is a critical regulator of ion transport in mammalian cells. WNK kinases act as upstream activators of SPAK and the related OSR1 kinase.[6] Under conditions such as hypotonic stress, WNK kinases phosphorylate and activate SPAK.[7] Activated SPAK then phosphorylates and activates cation-chloride cotransporters, including NCC and NKCC1, leading to increased ion influx.[8][9]
This compound functions as an antagonist of this pathway by preventing the initial activation of SPAK. It achieves this by binding to the CCT domain of SPAK, which is the docking site for a conserved RFXV/I motif present in WNK kinases.[3][4] This competitive binding inhibits the formation of the WNK-SPAK complex, thereby preventing the phosphorylation and activation of SPAK.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the SPAK kinase pathway.
Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Binding Assay
FCS is a high-throughput method used to screen for inhibitors of the WNK-SPAK protein-protein interaction.[7] The principle is based on measuring fluctuations in fluorescence intensity within a microscopic observation volume to determine the diffusion time of fluorescently labeled molecules. A change in diffusion time upon binding to another molecule can be used to quantify the interaction.
Protocol:
-
Protein Preparation:
-
Express and purify recombinant WNK kinase (e.g., a fragment of WNK4 containing the SPAK-binding domain) and the C-terminal domain of SPAK.
-
Label the WNK kinase fragment with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
-
Assay Setup:
-
In a 384-well plate, add the fluorescently labeled WNK kinase fragment at a final concentration of 10-50 nM.
-
Add the purified SPAK C-terminal domain at a concentration sufficient to achieve significant binding (e.g., 100-500 nM).
-
Add this compound or other test compounds at various concentrations (e.g., from 1 µM to 100 µM). Include a DMSO vehicle control.
-
The total reaction volume is typically 20-50 µL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).
-
-
FCS Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence fluctuations using an FCS-equipped confocal microscope.
-
The autocorrelation function of the fluorescence intensity is analyzed to determine the diffusion time of the fluorescently labeled WNK fragment. An increase in diffusion time indicates binding to SPAK.
-
-
Data Analysis:
-
Calculate the percentage of bound WNK at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for SPAK, NCC, and NKCC1 Phosphorylation
This assay is used to confirm the inhibitory effect of this compound on the WNK-SPAK signaling pathway in a cellular context.[5] Western blotting with phospho-specific antibodies is used to detect changes in the phosphorylation status of SPAK and its downstream targets.
Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cell lines, such as mpkDCT cells (for NCC) or MOVAS cells (for NKCC1), in standard growth medium.
-
Seed the cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 25, 50, 100, 200 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce the WNK-SPAK pathway by exposing the cells to hypotonic conditions (e.g., by reducing the osmolarity of the medium) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated SPAK (p-SPAK), total SPAK, phosphorylated NCC (p-NCC), total NCC, phosphorylated NKCC1 (p-NKCC1), and total NKCC1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands.
-
Compare the normalized phosphorylation levels in the this compound-treated samples to the vehicle-treated control to determine the dose-dependent inhibitory effect.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for identifying and validating inhibitors of the WNK-SPAK interaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. portlandpress.com [portlandpress.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WNK3 inhibition elicits antitumor immunity by suppressing PD-L1 expression on tumor cells and activating T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
STOCK2S-26016: A Technical Guide to its Effects on NKCC1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na-K-Cl cotransporter 1 (NKCC1), a member of the SLC12A family of cation-chloride cotransporters, plays a crucial role in regulating intracellular chloride concentration, cell volume, and epithelial ion transport. The activity of NKCC1 is tightly controlled by phosphorylation and dephosphorylation events. Phosphorylation of specific threonine residues in the N-terminal domain of NKCC1 leads to its activation. This process is primarily regulated by the With-No-Lysine (WNK) serine-threonine kinases and their downstream effector kinases, SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive Kinase 1). Dysregulation of the WNK-SPAK/OSR1-NKCC1 signaling pathway has been implicated in various pathological conditions, including hypertension and neurological disorders.
STOCK2S-26016 has been identified as a potent inhibitor of the WNK signaling pathway. This technical guide provides an in-depth overview of the effect of this compound on NKCC1 phosphorylation, including its mechanism of action, quantitative data, detailed experimental protocols, and a visualization of the involved signaling pathway.
Mechanism of Action of this compound
This compound functions as an inhibitor of WNK kinases, key upstream regulators of NKCC1 activity. By targeting WNKs, this compound prevents the subsequent activation of the downstream kinases SPAK and OSR1. In their active state, SPAK and OSR1 directly phosphorylate NKCC1 at specific threonine residues in its N-terminal regulatory domain, leading to the transporter's activation. Therefore, by inhibiting the initial step in this cascade, this compound effectively reduces the phosphorylation and subsequent activation of NKCC1.
Quantitative Data
The inhibitory effect of this compound on the WNK-SPAK/OSR1 signaling pathway and subsequent NKCC1 phosphorylation has been quantified in various studies. The following tables summarize the available data.
| Target | Parameter | Value | Cell Line/System |
| WNK1 | IC50 | 34.4 µM | In vitro kinase assay |
| WNK4 | IC50 | 16 µM | In vitro kinase assay |
Table 1: In vitro inhibitory activity of this compound against WNK kinases. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit 50% of the kinase activity of WNK1 and WNK4 in a cell-free system.
| Target | Effect | Concentration Range | Cell Line |
| Phospho-NKCC1 | Dose-dependent reduction | 50-200 µM | MOVAS (mouse vascular smooth muscle cells) |
| Phospho-SPAK | Dose-dependent reduction | 50-200 µM | MOVAS (mouse vascular smooth muscle cells) |
Table 2: Cellular activity of this compound on NKCC1 and SPAK phosphorylation. This table shows the effective concentration range of this compound that leads to a reduction in the phosphorylation of NKCC1 and its upstream kinase SPAK in a cellular context.
Signaling Pathway
The signaling cascade from WNK kinases to NKCC1 is a critical pathway for regulating ion transport. This compound intervenes at the level of WNK kinases.
The Impact of STOCK2S-26016 on NCC Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of STOCK2S-26016, a small molecule inhibitor of the WNK-SPAK/OSR1 signaling pathway, with a specific focus on its role in modulating the phosphorylation of the Na-Cl cotransporter (NCC). This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers in renal physiology, hypertension, and diuretic development.
Core Concepts: The WNK-SPAK/OSR1-NCC Signaling Cascade
The renal Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a key player in salt reabsorption in the distal convoluted tubule (DCT) of the kidney. Its activity is tightly regulated by a signaling cascade involving the With-No-Lysine (WNK) kinases, the STE20/SPS1-related proline/alanine-rich kinase (SPAK), and the oxidative stress-responsive 1 (OSR1) kinase.
Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK and OSR1. These activated kinases, in turn, directly phosphorylate specific serine and threonine residues on the N-terminal domain of NCC. This phosphorylation event is a critical step for the activation and cell surface expression of NCC, leading to increased sodium and chloride reabsorption. Dysregulation of this pathway is implicated in certain forms of hypertension, making it a prime target for therapeutic intervention.
This compound: A Targeted Inhibitor of the WNK-SPAK Interaction
This compound is a chemical compound identified through high-throughput screening as an inhibitor of the WNK signaling pathway.[1] Its primary mechanism of action is the disruption of the protein-protein interaction between WNK kinases (WNK1 and WNK4) and the downstream kinase SPAK.[1] By preventing this binding, this compound effectively blocks the transmission of the activating signal, leading to a reduction in SPAK phosphorylation and, consequently, a decrease in the phosphorylation and activity of NCC.[2]
Quantitative Data Summary
The inhibitory effects of this compound on the WNK-SPAK-NCC signaling pathway have been quantified in several studies. The following tables summarize the key findings.
| Target | Parameter | Value | Cell Line/System | Reference |
| WNK4-SPAK Binding | IC50 | 16 µM | In vitro (Fluorescence Correlation Spectroscopy) | [1] |
| WNK1-SPAK Binding | IC50 | 34.4 µM | In vitro (Fluorescence Correlation Spectroscopy) | [1] |
Table 1: In vitro inhibitory activity of this compound.
| Cell Line | Treatment Condition | This compound Concentration | Observed Effect on NCC Phosphorylation | Reference |
| mpkDCT cells | Hypotonic Shock | 25 µM | Dose-dependent reduction | [2] |
| mpkDCT cells | Hypotonic Shock | 50 µM | Dose-dependent reduction | [2] |
| mpkDCT cells | Hypotonic Shock | 100 µM | Dose-dependent reduction | [2] |
| mpkDCT cells | Hypotonic Shock | 200 µM | Dose-dependent reduction | [2] |
| mDCT cells | L-NAME treatment | Not specified | Blocked the effect of L-NAME on pNCC | N/A |
Table 2: Cellular effects of this compound on NCC phosphorylation. Note: Specific percentages of inhibition were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: The WNK-SPAK-NCC Signaling Pathway. This diagram illustrates the activation cascade leading to NCC phosphorylation and increased sodium-chloride reabsorption in a distal convoluted tubule (DCT) cell in response to low intracellular chloride.
Figure 2: Mechanism of Action of this compound. This diagram shows how this compound inhibits the binding of WNK1/4 to SPAK/OSR1, thereby preventing their phosphorylation and subsequent phosphorylation of NCC.
Figure 3: Experimental Workflow for Assessing this compound Efficacy. This flowchart outlines the key steps involved in a typical in vitro experiment to determine the effect of this compound on NCC phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound and NCC phosphorylation.
Protocol 1: Cell Culture and Treatment of mpkDCT Cells
-
Cell Culture:
-
Mouse distal convoluted tubule (mpkDCT) cells are cultured in Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded onto appropriate culture plates and grown to 80-90% confluency.
-
-
Induction of NCC Phosphorylation (Hypotonic Shock):
-
The normal growth medium is removed.
-
Cells are washed once with a pre-warmed isotonic buffer (e.g., 300 mOsm).
-
To induce phosphorylation, the isotonic buffer is replaced with a pre-warmed hypotonic buffer (e.g., 150 mOsm, low chloride) for a specified period (e.g., 30 minutes).
-
-
This compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The stock solution is diluted in the hypotonic buffer to the desired final concentrations (e.g., 25, 50, 100, 200 µM).
-
Cells are incubated with the this compound-containing hypotonic buffer for the duration of the stimulation.
-
A vehicle control (e.g., DMSO) is run in parallel.
-
Protocol 2: Western Blotting for Phosphorylated and Total NCC
-
Cell Lysis:
-
After treatment, the buffer is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The lysate is scraped, collected, and centrifuged to pellet cell debris. The supernatant containing the protein is collected.
-
-
Protein Quantification:
-
The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel.
-
The proteins are separated by electrophoresis.
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated NCC (e.g., anti-pT53-NCC or anti-pT58-NCC).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with a primary antibody for total NCC to normalize for protein loading.
-
-
Quantification and Analysis:
-
The band intensities for phosphorylated NCC and total NCC are quantified using densitometry software.
-
The ratio of phosphorylated NCC to total NCC is calculated for each condition.
-
The percentage of inhibition of NCC phosphorylation by this compound is calculated relative to the stimulated control.
-
Protocol 3: WNK-SPAK Binding Assay using Fluorescence Correlation Spectroscopy (FCS)
-
Protein Preparation:
-
Recombinant WNK (e.g., WNK4) and SPAK proteins are expressed and purified.
-
One of the proteins (e.g., SPAK) is labeled with a fluorescent dye.
-
-
FCS Measurement:
-
The fluorescently labeled protein is diluted to a nanomolar concentration in a suitable buffer.
-
The unlabeled binding partner (WNK) is added at varying concentrations.
-
This compound is added at various concentrations to assess its inhibitory effect on the binding.
-
The mixture is analyzed by a fluorescence correlation spectrometer. The diffusion time of the fluorescently labeled protein is measured. An increase in diffusion time indicates binding to the larger, unlabeled protein.
-
-
Data Analysis:
-
The change in diffusion time is used to calculate the binding affinity (Kd) between WNK and SPAK.
-
The IC50 value for this compound is determined by measuring the concentration of the inhibitor required to reduce the binding by 50%.[1]
-
Conclusion
This compound represents a promising tool for dissecting the intricacies of the WNK-SPAK-NCC signaling pathway and holds potential as a lead compound for the development of novel antihypertensive therapies. This technical guide provides a foundational understanding of its mechanism of action, quantitative effects on NCC phosphorylation, and the experimental methodologies required for its study. Further research, particularly in vivo studies, will be crucial to fully elucidate the therapeutic potential of targeting the WNK-SPAK interaction.
References
STOCK2S-26016: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of STOCK2S-26016, a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway. This document details its molecular properties, mechanism of action, and provides comprehensive experimental protocols for its use in research settings.
Core Compound Data
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 333.38 g/mol | [1][2] |
| Chemical Formula | C₂₀H₁₉N₃O₂ | [1][2] |
| CAS Number | 332922-63-1 | [1][2] |
| IC₅₀ (WNK4) | 16 µM | |
| IC₅₀ (WNK1) | 34.4 µM | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (149.98 mM) | |
| Storage Temperature | -20°C | [1][2] |
Mechanism of Action: WNK Signaling Inhibition
This compound functions as an inhibitor of the WNK signaling pathway.[1] The WNK family of serine/threonine kinases are crucial regulators of ion homeostasis and are implicated in blood pressure control and cancer progression.[3] The WNK kinases activate downstream kinases, including Oxidative Stress Responsive 1 (OSR1) and STE20/SPS1-related proline/alanine-rich kinase (SPAK).[3] These, in turn, phosphorylate and activate ion co-transporters such as the Na-K-2Cl co-transporter (NKCC1) and the Na-Cl co-transporter (NCC).[1]
This compound exerts its inhibitory effect by disrupting the protein-protein interaction between WNK kinases (WNK1 and WNK4) and SPAK.[1][4] This prevents the subsequent phosphorylation and activation of SPAK and its downstream targets, thereby blocking the signaling cascade.[1]
Below is a diagram illustrating the WNK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro WNK Inhibition Assay (Fluorescence Correlation Spectroscopy)
This protocol is adapted from the screening method used to identify this compound.[1]
Objective: To quantify the inhibitory effect of this compound on the interaction between WNK and SPAK.
Materials:
-
Recombinant WNK protein
-
Fluorescently labeled SPAK protein
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween 20)
-
384-well plates
-
Fluorescence Correlation Spectrometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, prepare a dilution series of this compound in the assay buffer.
-
Add the fluorescently labeled SPAK protein to each well at a constant concentration.
-
Add the WNK protein to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measure the fluorescence fluctuations in each well using a fluorescence correlation spectrometer.
-
Analyze the data to determine the diffusion time of the fluorescently labeled SPAK. An increase in diffusion time indicates binding to WNK.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
Western Blot Analysis of SPAK Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of SPAK in a cellular context.
Objective: To determine the dose-dependent effect of this compound on SPAK phosphorylation in cultured cells.
Materials:
-
Cultured cells (e.g., mouse vascular smooth muscle cells or distal convoluted tubule cells)[1]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SPAK and anti-total-SPAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 25-200 µM) for a specified time (e.g., 10-30 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-phospho-SPAK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-SPAK antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated SPAK.
Cancer Cell Migration and Invasion Assay (Transwell Assay)
This protocol is for evaluating the effect of this compound on cancer cell migration and invasion.
Objective: To assess the inhibitory effect of this compound on the migratory and invasive capabilities of cancer cells.
Materials:
-
Cancer cell line
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
Cell culture medium with and without serum
-
This compound
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Culture cancer cells and serum-starve them overnight before the assay.
-
For invasion assays, coat the transwell inserts with Matrigel.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the transwell plate.
-
Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubate the plate for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in multiple fields of view under a microscope.
-
Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.
References
- 1. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
STOCK2S-26016: An In-Depth Technical Guide to a WNK Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
STOCK2S-26016 is a potent small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis, cell volume, and blood pressure. With a CAS number of 332922-63-1, this compound has emerged as a valuable tool for investigating the physiological and pathological roles of WNK kinases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for key experimental applications. The information presented herein is intended to support researchers in utilizing this compound to explore its therapeutic potential, particularly in the fields of oncology and cardiovascular disease.
Chemical and Physical Properties
This compound is a diaminoacridine derivative with the following properties:
| Property | Value |
| CAS Number | 332922-63-1 |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 333.38 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol.[1] |
| Storage | Store at -20°C.[1] |
Mechanism of Action: Inhibition of the WNK-SPAK/OSR1 Signaling Pathway
This compound exerts its biological effects by targeting the WNK-SPAK/OSR1 signaling cascade. The primary mechanism of action is the inhibition of the protein-protein interaction between WNK kinases (WNK1 and WNK4) and the Ste20-related proline-alanine-rich kinase (SPAK), also known as STK39.[1] This interaction is crucial for the activation of SPAK and its homolog, oxidative stress-responsive kinase 1 (OSR1).
Activated SPAK/OSR1, in turn, phosphorylates and activates downstream ion cotransporters, most notably the Na-K-2Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC). By preventing the initial WNK-SPAK binding, this compound effectively blocks this entire phosphorylation cascade. This leads to a reduction in the activity of NKCC1 and NCC, thereby impacting ion transport across cell membranes.
The WNK-SPAK/OSR1-NCC signaling pathway is a key regulator of blood pressure, and its inhibition by compounds like this compound suggests potential for antihypertensive therapies. Furthermore, this pathway has been implicated in the regulation of cancer cell migration and invasion, opening avenues for oncological research.
References
STOCK2S-26016 discovery and development
An In-depth Technical Guide to the Discovery and Development of STOCK2S-26016, a WNK Signaling Inhibitor
Introduction
This compound is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway.[1][2] It has been identified as a tool compound for studying the physiological and pathological roles of WNK kinases, which are crucial regulators of ion homeostasis and have been implicated in hypertension and cancer.[2][3] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery
This compound was identified through a chemical library screening of over 17,000 compounds.[4] The screening aimed to discover inhibitors of the interaction between WNK kinases and their substrate, Ste20/SPS1-related proline/alanine-rich kinase (SPAK).[4][5] This was achieved using fluorescence correlation spectroscopy, a technique that can detect the binding of small molecules to proteins.[4] From this high-throughput screening, this compound emerged as a promising hit compound that disrupts the WNK-SPAK signaling axis.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine | |
| Molecular Formula | C20H19N3O2 | [1] |
| Molecular Weight | 333.38 g/mol | [1] |
| CAS Number | 332922-63-1 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [1] |
Mechanism of Action
This compound functions as an inhibitor of the WNK signaling pathway.[1][2] Specifically, it disrupts the interaction between WNK kinases (WNK1 and WNK4) and the SPAK/OSR1 kinases.[3][4] This is achieved by binding to the CCT (conserved C-terminal) domain of SPAK, which prevents its interaction with WNKs.[5] By inhibiting this interaction, this compound prevents the WNK-mediated phosphorylation and activation of SPAK/OSR1.[4] Downstream, this leads to a reduction in the phosphorylation of cation-chloride cotransporters such as the Na-K-2Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]
Preclinical Development and Biological Activity
The biological activity of this compound has been characterized in several in vitro studies. These studies have demonstrated its inhibitory effects on the WNK signaling pathway and its potential therapeutic applications.
In Vitro Kinase Inhibition
This compound has been shown to inhibit WNK4 and WNK1 with IC50 values of 16 µM and 34.4 µM, respectively.[2] The inhibitory concentrations for SPAK and NCC phosphorylation in different cell lines are summarized in Table 2.
| Cell Line | Target | Effect | Concentration Range | Reference |
| mpkDCT cells | SPAK and NCC phosphorylation | Dose-dependent reduction | 25-200 µM | [2][5] |
| MOVAS cells | SPAK and NKCC1 phosphorylation | Dose-dependent reduction | 50-200 µM | [2] |
Effects on Cancer Cell Lines
In addition to its role in regulating ion transport, the WNK signaling pathway has been implicated in cancer progression. This compound has been shown to inhibit the migration and invasion of cancer cells in vitro.[1]
Experimental Protocols
Fluorescence Correlation Spectroscopy (FCS) for Screening
The discovery of this compound was facilitated by a high-throughput screening assay using fluorescence correlation spectroscopy.[4]
-
Objective: To identify small molecules that inhibit the interaction between WNK4 and SPAK.
-
Methodology:
-
Recombinant WNK4 and SPAK proteins are purified.
-
WNK4 is labeled with a fluorescent dye.
-
The labeled WNK4 is incubated with SPAK in the presence of compounds from a chemical library.
-
The binding of WNK4 to SPAK is measured by detecting changes in the diffusion time of the fluorescently labeled WNK4 using FCS.
-
Compounds that disrupt the WNK4-SPAK interaction are identified as hits.
-
In Vitro Phosphorylation Assays
To assess the inhibitory effect of this compound on downstream signaling, in vitro phosphorylation assays are performed in cell lines such as mouse distal convoluted tubule (mDCT) cells.[2]
-
Objective: To measure the effect of this compound on the phosphorylation of SPAK and NCC.
-
Methodology:
-
mDCT cells are cultured to confluency.
-
The cells are treated with varying concentrations of this compound.
-
Cell lysates are collected and subjected to SDS-PAGE and Western blotting.
-
Phosphorylation of SPAK and NCC is detected using phospho-specific antibodies.
-
The intensity of the phosphorylated protein bands is quantified to determine the dose-dependent inhibitory effect of this compound.
-
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the complex roles of the WNK signaling pathway. Its ability to inhibit the WNK-SPAK interaction and subsequent downstream signaling events provides a means to study the physiological and pathological processes regulated by this pathway. While it has shown promise in in vitro models of cancer, further preclinical studies are required to evaluate its pharmacokinetic and pharmacodynamic properties in vivo.[4] Such studies will be crucial in determining the potential of this compound or its analogs as therapeutic agents for conditions such as hypertension and cancer.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STOCK2S-26016 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
STOCK2S-26016 is a cell-permeable small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway.[1] It functions by disrupting the interaction between WNK kinases (WNK1 and WNK4) and the STE20/SPS1-related proline/alanine-rich kinase (SPAK), thereby preventing the phosphorylation of downstream targets such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1] This inhibitory action makes this compound a valuable tool for investigating the roles of the WNK-SPAK/OSR1 signaling cascade in various physiological and pathological processes, including ion homeostasis, blood pressure regulation, cell migration, and cancer metastasis.[1][2][3]
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to explore its effects on the WNK signaling pathway and downstream cellular functions.
Mechanism of Action
This compound is an inhibitor of the WNK signaling pathway.[1] The canonical WNK signaling cascade involves the activation of SPAK and the related Oxidative Stress Responsive Kinase 1 (OSR1) by WNK kinases.[2][4] Activated SPAK/OSR1 then phosphorylates and activates cation-chloride cotransporters, including NKCC1 and NCC, leading to ion influx and subsequent physiological responses.[1][2] this compound specifically inhibits the binding of WNK1 and WNK4 to the CCT domain of SPAK, preventing the phosphorylation and activation of SPAK/OSR1 and its downstream effectors.[2][4]
Caption: WNK Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following table summarizes the key inhibitory concentrations of this compound against its primary targets.
| Target | IC50 | Cell Lines Tested | Reference |
| WNK4 | 16 µM | Mouse distal convoluted tubule cells | [1][5][6] |
| WNK1 | 34.4 µM | Mouse vascular smooth muscle cells | [5][6] |
Experimental Protocols
This section outlines a general protocol for a cell-based assay to evaluate the inhibitory effect of this compound on the WNK signaling pathway. This protocol can be adapted for various cell lines and specific research questions.
I. Reagent Preparation
-
This compound Stock Solution (100 mM): Dissolve the required amount of this compound powder in DMSO.[1][7] Store at -20°C.[1][7]
-
Cell Culture Medium: Use the appropriate complete medium for your cell line of interest.
-
Hypotonic Shock Buffer (Optional): To stimulate the WNK pathway, a hypotonic buffer may be used. A common formulation is a 1:1 mixture of complete medium and sterile deionized water.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibodies: anti-phospho-SPAK/OSR1, anti-total-SPAK/OSR1, anti-phospho-NKCC1, anti-total-NKCC1.
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
II. Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): Depending on the cell line and experimental goals, serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.
-
This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in cell culture medium. A dose-response experiment is recommended (e.g., 10, 25, 50, 100, 200 µM).[2][5] Add the diluted compound to the cells and incubate for the desired time (e.g., 30 minutes to 2 hours).[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Stimulation (Optional): To induce WNK pathway activation, replace the medium with hypotonic shock buffer for a short period (e.g., 15-30 minutes) at the end of the inhibitor treatment.
Caption: General Experimental Workflow for a this compound Cell-Based Assay.
III. Endpoint Analysis: Western Blotting
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein phosphorylation.
Applications
-
Hypertension Research: Investigate the role of the WNK-SPAK-NCC pathway in regulating blood pressure by examining the effect of this compound on NCC phosphorylation in renal epithelial cells.[2][5]
-
Cancer Biology: Explore the involvement of WNK signaling in cancer cell migration and invasion by treating cancer cell lines with this compound and performing migration/invasion assays.[1]
-
Neuroscience: Study the regulation of neuronal chloride homeostasis and its implications in neurological disorders by assessing the impact of this compound on NKCC1 activity in neuronal cells.[3]
-
Osmoregulation and Cell Volume Control: Use this compound to dissect the molecular mechanisms of cellular responses to osmotic stress.[3]
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition observed | Compound inactivity | Verify the integrity and concentration of the this compound stock solution. |
| Insufficient treatment time or concentration | Perform a time-course and dose-response experiment to optimize treatment conditions. | |
| Low basal pathway activity | Stimulate the WNK pathway using hypotonic shock or other appropriate stimuli. | |
| High background in Western blots | Non-specific antibody binding | Optimize antibody concentrations and blocking conditions. |
| Inconsistent results | Variation in cell confluency or passage number | Maintain consistent cell culture practices. |
| Inaccurate pipetting | Ensure accurate preparation of compound dilutions and loading of protein samples. |
Conclusion
This compound is a potent and specific inhibitor of the WNK signaling pathway, making it an essential tool for researchers in various fields. The protocols and information provided in these application notes offer a solid foundation for designing and conducting cell-based assays to investigate the multifaceted roles of WNK signaling in health and disease. Careful optimization of experimental conditions for specific cell lines and research questions will ensure reliable and reproducible results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols for STOCK2S-26016 in Cancer Cell Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
STOCK2S-26016 is a potent small molecule inhibitor of with-no-lysine (K) (WNK) signaling. It functions by disrupting the interaction between WNK kinases and the SPS1-related proline/alanine-rich kinase (SPAK/STK39) and oxidative stress-responsive kinase 1 (OSR1).[1][2][3] The WNK signaling pathway is a critical regulator of ion homeostasis and has been increasingly implicated in cancer progression, particularly in promoting cell migration, invasion, and metastasis.[2][4][5] Recent studies have highlighted the therapeutic potential of targeting this pathway, with this compound emerging as a valuable tool for investigating the role of WNK/SPAK signaling in cancer cell invasion.[1][2]
This document provides detailed application notes and protocols for utilizing this compound to study cancer cell invasion, with a focus on breast cancer models where its efficacy has been demonstrated.
Mechanism of Action
This compound inhibits the WNK signaling pathway, which plays a crucial role in epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[1] One of the downstream effectors of the WNK pathway is the serine/threonine kinase 39 (STK39), also known as SPAK. STK39 has been identified as a novel post-translational regulator that enhances the stability of the transcription factor Snail (SNAI1).[1] Snail is a master driver of EMT.[1] By inhibiting STK39, this compound leads to the destabilization and subsequent degradation of Snail protein.[1] This reduction in Snail levels results in the suppression of the EMT phenotype, leading to decreased cancer cell migration and invasion.[1]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line | Assay Conditions | Reference |
| WNK4 | 16 µM | Not specified | In vitro kinase assay | [6] |
| WNK1 | 34.4 µM | Not specified | In vitro kinase assay | [6] |
Table 2: Effect of this compound on Snail Expression in Breast Cancer Cells
| Cell Line | Concentration of this compound | Treatment Duration | Effect on Snail Protein Levels | Reference |
| MDA-MB-231 | 10 µM | 24 hours | Dramatic reduction | [1] |
| MDA-MB-157 | 10 µM | 24 hours | Dramatic reduction | [1] |
| SUM 149 | 10 µM | 24 hours | Dramatic reduction | [1] |
Signaling Pathway Diagram
Caption: WNK-STK39-Snail signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-157)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound (dissolved in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Seed breast cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.
-
Once the cells reach >90% confluency, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a DMSO vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Experimental Workflow: Wound Healing Assay
References
- 1. STK39 promotes breast cancer invasion and metastasis by increasing SNAI1 activity upon phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. STK39 promotes breast cancer invasion and metastasis by increasing SNAI1 activity upon phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
Application Notes and Protocols: STOCK2S-26016 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
STOCK2S-26016 is a potent inhibitor of With-No-Lysine (K) (WNK) signaling. It specifically targets WNK1 and WNK4 with IC50 values of 34.4 µM and 16 µM, respectively.[1] By inhibiting the WNK pathway, this compound can modulate the activity of downstream kinases such as STE20/SPS1-related proline/alanine-rich protein kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This, in turn, affects the phosphorylation and activity of ion cotransporters like the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2][3] Its potential as an antihypertensive agent and its role in cancer cell migration and invasion make it a valuable tool for research in these areas.[1][2][3]
These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo studies.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 333.38 g/mol | [2][3] |
| Formula | C₂₀H₁₉N₃O₂ | [2][3] |
| CAS Number | 332922-63-1 | [2][3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Appearance | Powder | [1] |
Solubility Data
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to use newly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can negatively impact the dissolution of the compound.[1]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | ≥ 100 mM | ≥ 33.34 mg/mL | [2][3] |
| Ethanol | 50 mM | 16.67 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would need 33.34 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution. To further increase solubility, the tube can be warmed to 37°C.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]
Stock Solution Preparation Table (for a Molecular Weight of 333.38):
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 3.00 mL | 15.00 mL | 30.00 mL |
| 5 mM | 0.60 mL | 3.00 mL | 6.00 mL |
| 10 mM | 0.30 mL | 1.50 mL | 3.00 mL |
| 50 mM | 0.06 mL | 0.30 mL | 0.60 mL |
| 100 mM | 0.03 mL | 0.15 mL | 0.30 mL |
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
High-concentration this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Application: Add the final working solutions to your cell cultures. For example, this compound has been shown to reduce the phosphorylation of SPAK and NCC in mpkDCT cells in a dose-dependent manner at concentrations ranging from 25-200 µM.[1]
Safety and Handling
Hazard Identification:
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
-
Handle in a well-ventilated area to avoid inhalation of dust or aerosols.[5][6]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[5]
Signaling Pathway
This compound inhibits the WNK signaling pathway, which plays a crucial role in regulating ion transport and blood pressure. The diagram below illustrates the simplified signaling cascade.
Caption: Simplified WNK signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and using this compound in a cell-based experiment.
Caption: General workflow for this compound preparation and use.
References
Application Notes and Protocols: STOCK2S-26016 Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of STOCK2S-26016 in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and use in research settings. This compound is a known inhibitor of the With-No-Lysine (WNK) signaling pathway, playing a crucial role in cell migration, invasion, and ion transport studies.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 333.38 g/mol | [1] |
| Chemical Formula | C₂₀H₁₉N₃O₂ | |
| CAS Number | 332922-63-1 | [1] |
| Purity | ≥98% | [1] |
Solubility Data
This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing stock solutions for in vitro and in vivo studies. The quantitative solubility data is summarized in the following table.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 mM | 33.34 mg/mL | [1] |
| Ethanol | 50 mM | 16.67 mg/mL | [1] |
Experimental Protocols
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM (0.1 M) stock solution, the required mass can be calculated using the formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 333.38 g/mol = 33.34 mg
-
-
-
Weigh this compound:
-
Accurately weigh 33.34 mg of this compound powder and transfer it to a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
-
Dissolution:
-
Storage:
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of the WNK signaling pathway.[1][5] It specifically inhibits the binding of WNK1 and WNK4 to SPAK (STE20/SPS1-related proline/alanine-rich kinase), which in turn prevents the phosphorylation of downstream transporters such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1] This inhibition has been shown to affect ion homeostasis and has implications for cancer cell migration and invasion. The IC₅₀ for WNK signaling inhibition is 16 µM.[1]
Below is a diagram illustrating the WNK signaling pathway and the point of inhibition by this compound.
Caption: WNK signaling pathway and this compound inhibition.
The following diagram illustrates the experimental workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols: STOCK2S-26016 Solubility in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
STOCK2S-26016 is a potent inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion transport and blood pressure.[1][2][3] Its utility in preclinical research necessitates a clear understanding of its physicochemical properties, particularly its solubility, for the preparation of stock solutions and experimental dosing. This document provides detailed information on the solubility of this compound in ethanol, protocols for its dissolution and quantification, and an overview of its mechanism of action within the WNK signaling cascade.
Chemical and Physical Properties
This compound, with the chemical name 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine, is a small molecule inhibitor targeting the WNK signaling pathway.[2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 333.38 g/mol | [1][2] |
| Formula | C20H19N3O2 | [1][2] |
| CAS Number | 332922-63-1 | [1][2] |
| Purity | ≥98% | [1][2] |
| Appearance | Solid | |
| Storage | Store at -20°C | [1][2][3] |
Solubility Data
This compound exhibits good solubility in ethanol, making it a suitable solvent for the preparation of stock solutions for in vitro and in vivo studies. The solubility data in ethanol and a common alternative, DMSO, are presented below for comparison.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Ethanol | 50 mM | 16.67 mg/mL | [1][2] |
| DMSO | 100 mM | 33.34 mg/mL | [1][2] |
Mechanism of Action: WNK Signaling Pathway
This compound functions by inhibiting the interaction between WNK kinases (WNK1 and WNK4) and the SPS1-related proline/alanine-rich kinase (SPAK).[1][4] This interaction is crucial for the phosphorylation and subsequent activation of downstream ion cotransporters, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2] By disrupting the WNK-SPAK complex, this compound effectively reduces the phosphorylation of these cotransporters, thereby inhibiting ion influx and influencing cellular processes like cell migration and invasion, as well as physiological parameters like blood pressure.[1][4]
Caption: WNK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of a 50 mM this compound Stock Solution in Ethanol
This protocol describes the preparation of a 50 mM stock solution of this compound in ethanol.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 333.38 g/mol x 1000 mg/g = 16.67 mg
-
-
Weighing: Accurately weigh 16.67 mg of this compound and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous ethanol to the vial containing this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol for Determining the Solubility of this compound in Ethanol (Shake-Flask Method)
This protocol outlines a standardized method for experimentally verifying the solubility of this compound in ethanol.[5]
Materials:
-
This compound (solid)
-
Anhydrous ethanol
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound (e.g., 20 mg) to a glass vial.
-
Add a known volume of ethanol (e.g., 1 mL).
-
Prepare at least three replicates.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials to pellet the excess undissolved solid.
-
Carefully collect the supernatant using a pipette.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound in ethanol with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject the filtered sample solutions and determine their concentration by comparing the peak areas to the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the solubility of this compound in ethanol at the specified temperature. Report the solubility in both mM and mg/mL.
-
Caption: Workflow for determining the solubility of this compound.
Safety Precautions
This compound is intended for laboratory research use only.[1][2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for STOCK2S-26016 Treatment in Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway. Specifically, it inhibits WNK1 and WNK4 with IC50 values of 34.4 μM and 16 μM, respectively.[1] By interfering with the WNK-SPAK/OSR1-NCC signaling cascade, this compound has emerged as a valuable tool for studying the physiological and pathological roles of this pathway, particularly in the context of ion transport and blood pressure regulation. These application notes provide detailed protocols for the use of this compound in in vitro experiments, with a focus on treatment duration and methodologies for assessing its effects on downstream signaling events.
Data Presentation
The following tables summarize the quantitative data from key experiments involving this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Target | Reference |
| IC50 | 16 μM | - | WNK4 | [1] |
| IC50 | 34.4 μM | - | WNK1 | [1] |
Table 2: Experimental Conditions for this compound Treatment in Cell Lines
| Cell Line | Concentration Range | Treatment Duration | Effect Measured | Reference |
| mDCT | Not specified | 10 and 30 minutes | Blockade of L-NAME effect on phosphorylated NCC | [1] |
| mpkDCT | 25-200 μM | 30 minutes | Dose-dependent reduction in phosphorylation of SPAK and NCC | |
| MOVAS | 50-200 μM | Not explicitly stated | Dose-dependent reduction in phosphorylation of SPAK and NKCC1 | [1] |
Signaling Pathway Diagram
The diagram below illustrates the WNK-SPAK/OSR1-NCC signaling pathway and the point of inhibition by this compound.
Caption: WNK-SPAK/OSR1-NCC signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Inhibition of SPAK and NCC Phosphorylation in mpkDCT Cells
This protocol describes a dose-response experiment to evaluate the inhibitory effect of this compound on the phosphorylation of SPAK and its downstream target NCC in a mouse distal convoluted tubule cell line.
Materials:
-
mpkDCT cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)
-
Hypotonic medium (e.g., serum-free medium with reduced NaCl concentration)
-
This compound (dissolved in DMSO)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SPAK/OSR1 (Thr233/Thr185), anti-total-SPAK, anti-phospho-NCC (Thr53), anti-total-NCC, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound inhibition of SPAK/NCC phosphorylation.
Procedure:
-
Cell Culture: Culture mpkDCT cells in complete growth medium in a humidified incubator at 37°C with 5% CO2. Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 80-90% confluence.
-
Serum Starvation: Prior to treatment, serum-starve the cells by replacing the complete growth medium with serum-free medium for 12-16 hours.
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium at final concentrations ranging from 25 to 200 μM. Also, prepare a vehicle control with the same final concentration of DMSO. Pre-incubate the cells with the inhibitor or vehicle for 30 minutes.
-
Hypotonic Stimulation: To activate the WNK-SPAK pathway, replace the medium with hypotonic medium and incubate for 30 minutes.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase and protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SPAK/OSR1, total-SPAK, phospho-NCC, and total-NCC overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Short-Term Inhibition of L-NAME-Induced NCC Phosphorylation in mDCT Cells
This protocol is designed to assess the rapid inhibitory effect of this compound on NCC phosphorylation induced by the nitric oxide synthase inhibitor, L-NAME.
Materials:
-
mDCT cells
-
Complete growth medium
-
L-NAME
-
This compound
-
Same materials for cell lysis, protein quantification, and Western blotting as in Protocol 1.
Experimental Workflow Diagram:
Caption: Workflow for short-term this compound inhibition of L-NAME-induced pNCC.
Procedure:
-
Cell Culture: Grow mDCT cells to confluence in complete growth medium.
-
L-NAME Treatment: Induce NCC phosphorylation by treating the cells with L-NAME at a predetermined optimal concentration and duration.
-
Inhibitor Addition: Add this compound (at a concentration known to be effective, e.g., 50 µM) or vehicle (DMSO) to the L-NAME-containing medium.
-
Incubation: Incubate the cells for short durations, specifically 10 and 30 minutes.[1]
-
Analysis: Following the incubation, promptly lyse the cells and proceed with Western blot analysis as described in Protocol 1 to assess the levels of phosphorylated and total NCC.
Concluding Remarks
These application notes provide a framework for utilizing this compound as an inhibitor of the WNK signaling pathway in cellular assays. The provided protocols for dose-response and time-course experiments in relevant cell lines will enable researchers to effectively probe the roles of WNK kinases in various biological processes. As with any experimental system, optimization of specific parameters such as cell density, serum starvation conditions, and antibody concentrations may be necessary to achieve robust and reproducible results. No in vivo experimental data for this compound treatment duration is currently available in the public domain.
References
Troubleshooting & Optimization
STOCK2S-26016 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of STOCK2S-26016, with a particular focus on understanding and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the With-No-Lysine (WNK) signaling pathway. It functions by disrupting the protein-protein interaction between WNK kinases (WNK1 and WNK4) and the Ste20-related proline-alanine-rich kinase (SPAK), a downstream effector.[1][2] This inhibition prevents the phosphorylation and activation of downstream targets such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).
Q2: What are the known inhibitory concentrations (IC50) of this compound?
A2: The IC50 values for this compound against its primary targets are summarized in the table below.
| Target | IC50 |
| WNK4 | 16 µM |
| WNK1 | 34.4 µM |
| Source: [1] |
Q3: How selective is this compound? Has it been profiled against other kinases?
A3: this compound has demonstrated high selectivity. In a screening against 139 different protein kinases, it did not show significant inhibitory activity, suggesting a low potential for off-target effects mediated by direct kinase inhibition.[2]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. It is recommended to store the compound at -20°C.
Troubleshooting Guides
Issue 1: Unexpected or Lack of Efficacy in Cellular Assays
You may observe that this compound does not produce the expected inhibitory effect on the WNK pathway in your cell-based experiments. This has been noted in some studies where it was less effective than other WNK-SPAK interaction inhibitors under certain cellular conditions.[2]
| Possible Cause | Troubleshooting Step |
| Cell Permeability: | The compound may have poor permeability in your specific cell line. |
| Compound Stability: | The compound may be unstable in your cell culture medium. |
| Experimental Conditions: | The specific stimulus or conditions used to activate the WNK pathway may influence the compound's efficacy. |
Issue 2: Observing Potential Off-Target Effects
If you observe a cellular phenotype that is not consistent with the known function of the WNK signaling pathway, it is important to systematically investigate whether this is a true off-target effect of this compound.
| Troubleshooting Step | Experimental Approach |
| Confirm On-Target Engagement: | First, verify that this compound is inhibiting the WNK pathway in your system at the concentrations that produce the unexpected phenotype. |
| Use a Negative Control: | A structurally similar but inactive compound is the gold standard for differentiating on-target from off-target effects. |
| Perform a Rescue Experiment: | If the phenotype is due to the inhibition of the WNK pathway, re-introducing a downstream component should rescue the phenotype. |
| Dose-Response Analysis: | Correlate the dose-response of the unexpected phenotype with the dose-response of WNK pathway inhibition. |
Experimental Protocols
Cell-Based Assay for WNK Signaling Inhibition
This protocol describes a general method for assessing the inhibitory effect of this compound on the WNK signaling pathway in a cell culture model.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., mouse distal convoluted tubule cells or vascular smooth muscle cells) and grow to 80-90% confluency. b. Prepare a 100 mM stock solution of this compound in DMSO. c. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 25, 50, 100, 200 µM).[3] d. Pre-incubate the cells with the this compound dilutions for 30-60 minutes.
2. WNK Pathway Activation: a. To activate the WNK pathway, expose the cells to a hypotonic shock by replacing the culture medium with a low-chloride medium.[2]
3. Cell Lysis and Protein Quantification: a. After the desired stimulation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
4. Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against phosphorylated SPAK (p-SPAK) and total SPAK, as well as phosphorylated NKCC1 (p-NKCC1) and total NKCC1. c. Use appropriate secondary antibodies and a chemiluminescent substrate for detection. d. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated to total protein in the this compound-treated samples compared to the vehicle control indicates inhibitory activity.
Visualizations
Caption: WNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of STOCK2S-26016
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of STOCK2S-26016, a potent WNK signaling inhibitor. The following troubleshooting guides and FAQs are designed to help minimize off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the With-No-Lysine (WNK) signaling pathway.[1][2] It functions by disrupting the protein-protein interaction between WNK kinases (WNK1 and WNK4) and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress responsive 1 (OSR1).[3][4][5] This inhibition prevents the subsequent phosphorylation and activation of downstream targets, including the sodium-chloride cotransporter (NCC) and the Na/K/Cl cotransporter 1 (NKCC1).[1][2]
Q2: What are the known on-target effects and IC50 values for this compound?
A2: this compound has been shown to inhibit WNK1 and WNK4 with the following IC50 values:
| Target | IC50 Value |
| WNK4 | 16 µM |
| WNK1 | 34.4 µM |
Data from MedchemExpress.[1]
The on-target effects include a dose-dependent reduction in the phosphorylation of SPAK, NCC, and NKCC1.[1][2]
Q3: What are the potential off-target effects of this compound?
A3: While this compound has been reported to be selective in some studies, with no significant inhibition of 139 other protein kinases, another report indicated that at a concentration of 10 µM, it inhibited 6 out of 140 kinases by ≥50%.[4][5] This suggests that at higher concentrations, off-target effects are possible. Researchers should be aware of this and employ strategies to mitigate these effects.
Q4: How can I minimize the potential for off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.[6]
-
Employ orthogonal validation: Use a structurally distinct WNK signaling inhibitor to confirm that the observed phenotype is a result of on-target activity and not a shared off-target effect.[6]
-
Utilize genetic approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout WNK1 or WNK4 to validate that the pharmacological inhibition phenocopies the genetic perturbation.[6]
-
Conduct control experiments: Include a non-inhibitory analog of this compound in your experiments to demonstrate that the observed effects are not due to non-specific interactions.[4]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotype.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: A thorough dose-response curve should be generated to ensure the observed phenotype correlates with the on-target potency of the inhibitor.
-
Use a Structurally Unrelated Inhibitor: Confirm the phenotype with another WNK pathway inhibitor that has a different chemical structure.
-
Genetic Validation: Use RNAi or CRISPR to silence WNK1/4 and see if the same phenotype is observed.
-
Issue 2: Cellular toxicity observed at effective concentrations.
-
Possible Cause: Off-target effects or compound-induced cellular stress.
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) across a range of this compound concentrations.
-
Lower the Concentration: Determine if a lower concentration can still achieve the desired on-target effect while minimizing toxicity.
-
Kinase Profiling: If toxicity persists, consider a broad kinase profiling screen to identify potential off-target kinases that might be mediating the toxic effects.
-
Experimental Protocols
Protocol 1: Dose-Response Curve for Inhibition of NCC Phosphorylation
Objective: To determine the optimal concentration of this compound for inhibiting the WNK signaling pathway in a cellular context.
Methodology:
-
Cell Culture: Plate mpkDCT cells (mouse distal convoluted tubule cells) in a suitable format (e.g., 12-well plates) and grow to 80-90% confluency.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 µM to 200 µM) in cell culture media. Include a vehicle control (e.g., DMSO).
-
Incubation: Remove the media from the cells and add the media containing the different concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 30 minutes).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated NCC (pNCC) and total NCC.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for pNCC and total NCC. Normalize the pNCC signal to the total NCC signal for each concentration. Plot the normalized pNCC levels against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: The WNK signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for studying the effects of this compound.
Caption: A decision tree for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
STOCK2S-26016 Stability in Solution: Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of STOCK2S-26016 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and maximum concentrations for preparing this compound stock solutions?
A: this compound exhibits good solubility in common laboratory organic solvents. For optimal results, it is recommended to use fresh, anhydrous solvents, as the presence of water can affect solubility and stability.[1]
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
|---|---|---|
| DMSO | 100 mM | 33.34 mg/mL |
| Ethanol | 50 mM | 16.67 mg/mL |
This data is based on a molecular weight of 333.38 g/mol .[2][3]
Troubleshooting Tip: If you observe precipitation or cloudiness, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[4] Using a fresh, unopened bottle of DMSO is advisable as it can be hygroscopic.[1]
Q2: How should I store this compound powder and prepared stock solutions to ensure stability?
A: Proper storage is critical to prevent degradation and maintain the activity of this compound. Recommendations differ for the solid compound versus solutions. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[4]
Data Presentation: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Recommended Duration |
|---|---|---|
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (Stock Solution) | -20°C | Up to 1 month |
| In Solvent (Stock Solution) | -80°C | Up to 6 months |
Data compiled from multiple suppliers.[1][4]
Q3: My this compound solution appears cloudy after being stored. What should I do?
A: Cloudiness or visible precipitate indicates that the compound may have come out of solution, which can be caused by several factors:
-
Solvent Quality: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[1] Always use fresh, anhydrous-grade DMSO.
-
Concentration: The concentration may be too high for the specific solvent or storage temperature.
-
Freeze-Thaw Cycles: Repeated changes in temperature can lead to precipitation. Always aliquot solutions for storage.[4]
Troubleshooting Steps:
-
Gently warm the vial to 37°C.
-
Briefly sonicate the solution in an ultrasonic bath.[4]
-
If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q4: How can I perform a basic assessment of my this compound working solution's stability during a multi-day experiment?
A: For experiments running longer than 24 hours, it is good practice to confirm the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C). A simplified stability assessment can be performed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: What is the signaling pathway inhibited by this compound?
A: this compound is an inhibitor of the With-No-Lysine (WNK) kinase signaling pathway.[2][3] It functions by inhibiting the binding of WNK1 and WNK4 kinases to their downstream targets, SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[5] This prevents the phosphorylation and activation of ion cotransporters such as NCC (Na-Cl cotransporter) and NKCC1, which play roles in regulating ion homeostasis and blood pressure.[5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the steps to prepare a 100 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 333.38 g/mol )
-
Anhydrous-grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, you will need 33.34 mg of this compound. Adjust calculations based on your desired volume and concentration.
-
Weigh Compound: Carefully weigh the calculated mass of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex thoroughly. If necessary, use an ultrasonic bath or warm the solution to 37°C to ensure complete dissolution.[4] Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile cryovials. Store immediately at -80°C for long-term stability (up to 6 months) or at -20°C for short-term stability (up to 1 month).[1][4]
Protocol 2: General Protocol for Assessing Short-Term Solution Stability
This protocol outlines a general method to evaluate the stability of this compound in a specific aqueous buffer or cell culture medium over a defined period.
Materials:
-
Prepared this compound working solution in the desired medium/buffer.
-
Incubator set to the experimental temperature (e.g., 37°C).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Mobile phase and standards for HPLC analysis.
Procedure:
-
Prepare Working Solution: Dilute your concentrated stock of this compound into the experimental buffer or medium to the final working concentration.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your baseline reference. Store it at -80°C until analysis if not analyzing immediately.
-
Incubation: Place the remainder of the working solution in the incubator under the precise conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Time-Point Samples: At predetermined intervals (e.g., 8, 24, 48 hours), withdraw additional aliquots from the incubated solution. Store these samples at -80°C until analysis.
-
Analysis:
-
Thaw all collected samples (T=0 and subsequent time points).
-
Analyze each sample by a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradants.
-
Record the peak area and purity of the parent compound for each time point.
-
-
Evaluation: Compare the peak area or calculated concentration of this compound at each time point to the T=0 sample. A decrease of >5-10% in the main peak area, or the appearance of significant degradation peaks, would suggest instability under the tested conditions.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. STOCK2S 26016 | Other Kinases | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
proper storage conditions for STOCK2S-26016
Technical Support Center: STOCK2S-26016
This technical support center provides essential information for researchers, scientists, and drug development professionals using this compound. Below you will find guidance on proper storage conditions, answers to frequently asked questions, and troubleshooting advice to ensure the integrity and efficacy of the compound in your experiments.
Storage and Handling Recommendations
Proper storage of this compound is critical to maintain its stability and activity. Adherence to these guidelines will minimize degradation and ensure reliable experimental outcomes.
| Parameter | Recommended Condition | Notes |
| Solid Form | Store at -20°C.[1][2] | Protect from moisture. |
| DMSO Stock Solution | Store at -80°C for up to 6 months.[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Store at -20°C for up to 1 month.[2] | ||
| Ethanol Stock Solution | Store at -80°C for up to 6 months. | Aliquot to avoid repeated freeze-thaw cycles. |
| Store at -20°C for up to 1 month. | ||
| Shipping | Shipped at room temperature or with blue ice.[2] | Upon receipt, store at the recommended temperature. |
Troubleshooting and FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[1] For most cell-based assays, DMSO is the preferred solvent.
Q2: My compound does not seem to be active in my assay. What are the possible reasons?
A2: Several factors could contribute to a lack of activity:
-
Improper Storage: The compound may have degraded due to incorrect storage temperatures or repeated freeze-thaw cycles.[2] Ensure that both the solid compound and stock solutions are stored at the recommended temperatures.
-
Incorrect Dilution: Verify the calculations for your working dilutions. The reported IC50 for this compound is 16 μM for inhibiting WNK signaling.[1]
-
Experimental Conditions: The lack of activity could be specific to the experimental setup. This compound inhibits the binding of WNK1 and WNK4 to SPAK, which in turn affects the phosphorylation of downstream transporters like NKCC1 and NCC.[1] Ensure your assay is designed to detect changes in this specific pathway.
Q3: I am having trouble dissolving the compound. What should I do?
A3: If you are experiencing solubility issues, you can gently warm the solution to 37°C and use sonication to aid dissolution.[2] Always use the appropriate solvent (DMSO or ethanol) at the recommended concentrations.[1]
Q4: How should I handle the compound upon receipt?
A4: Upon receiving this compound, which may be shipped at ambient temperature, it is crucial to immediately store it at -20°C for the solid form.[1][2] If preparing a stock solution, follow the storage guidelines for solutions to maintain stability.
Q5: Can I store my diluted working solutions?
A5: It is not recommended to store diluted working solutions for extended periods. For best results, prepare fresh dilutions from your stock solution for each experiment.
Experimental Workflow and Signaling Pathway
Recommended Storage and Handling Workflow
The following diagram illustrates the recommended workflow for storing and handling this compound to ensure its quality and performance in your experiments.
WNK Signaling Pathway Inhibition by this compound
This compound is an inhibitor of the WNK signaling pathway. The diagram below outlines the mechanism of action.
References
troubleshooting STOCK2S-26016 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using STOCK2S-26016, a known inhibitor of With-No-Lysine (WNK) signaling. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and interpret experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Q1: Why am I not observing inhibition of SPAK/OSR1 or NCC/NKCC1 phosphorylation in my cell-based assay?
A1: Several factors could contribute to a lack of inhibitory effect in cellular experiments:
-
Experimental Conditions: this compound's efficacy can be condition-dependent. Notably, in cellular studies, it has been reported that this compound did not suppress SPAK/OSR1 and NKCC1 phosphorylation induced by hypotonic low chloride conditions, a common method to activate the WNK-SPAK pathway.[1] Consider using alternative pathway activators or evaluating the inhibitor under isotonic conditions.
-
Cell Permeability: Although not definitively proven, there may be challenges with the cell permeability of this compound under certain experimental settings. If you suspect this, you may need to optimize incubation times or consider using a different inhibitor with potentially better cell penetration, such as STOCK1S-50699, which has shown efficacy under hypotonic low chloride conditions.[1]
-
Inhibitor Concentration: Ensure you are using an appropriate concentration range. In mpkDCT cells, this compound has been shown to reduce the phosphorylation of SPAK and NCC in a dose-dependent manner, with effective concentrations ranging from 25 to 200 μM.[2][3]
-
Inhibitor Integrity: Verify the proper storage and handling of your this compound stock solution. It is recommended to store it at -20°C. Prepare fresh dilutions for your experiments from a concentrated stock in DMSO or ethanol.
Q2: My in vitro kinase assay results are inconsistent. What should I check?
A2: For in vitro assays, consider the following:
-
ATP Concentration: If you are investigating ATP-competitive inhibition, the concentration of ATP in your assay is critical. The apparent potency of an ATP-competitive inhibitor can be influenced by the ATP concentration.
-
Enzyme Activity: Ensure the purity and activity of your recombinant WNK1 or WNK4 kinase. Variations in enzyme batches can lead to inconsistent results.
-
Assay Components: Confirm the concentrations and purity of all assay components, including the substrate peptide (e.g., a fragment of SPAK/OSR1).
Q3: How can I be sure the observed effects are specific to WNK inhibition?
A3: To confirm the specificity of this compound in your experiments, you can include several controls:
-
Negative Control Compound: Use a structurally similar but inactive analog of this compound. Studies have shown that a non-inhibitory analog had no effect on the phosphorylation of SPAK and NCC.[2]
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream component of the pathway (e.g., a constitutively active form of SPAK) to see if it reverses the inhibitory effects of this compound.
-
Orthogonal Inhibition: Use another known WNK inhibitor with a different chemical scaffold to confirm that you observe a similar biological outcome.
-
Target Engagement: If available, utilize a method to directly measure the binding of this compound to WNK kinases in your experimental system.
Q4: What are the optimal concentrations of this compound to use?
A4: The optimal concentration will depend on your specific experimental system (in vitro vs. cellular) and the cell type. Based on available data:
-
In Vitro Kinase Assays: The IC50 values for this compound are 16 μM for WNK4 and 34.4 μM for WNK1.[3] You should perform a dose-response curve around these concentrations.
-
Cell-Based Assays: In mpkDCT cells, concentrations between 25-200 μM have been shown to effectively reduce SPAK and NCC phosphorylation.[2][3] In MOVAS cells, a similar range of 50-200 μM reduced SPAK and NKCC1 phosphorylation.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation
Table 1: Summary of Quantitative Data for this compound
| Parameter | Value | Experimental System | Reference |
| IC50 (WNK4) | 16 μM | In vitro kinase assay | [3] |
| IC50 (WNK1) | 34.4 μM | In vitro kinase assay | [3] |
| Effective Concentration | 25-200 μM | mpkDCT cells (inhibition of pSPAK/pNCC) | [2][3] |
| Effective Concentration | 50-200 μM | MOVAS cells (inhibition of pSPAK/pNKCC1) | [3] |
| Solubility (DMSO) | up to 100 mM | ||
| Solubility (Ethanol) | up to 50 mM |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated NCC (pNCC) in Cultured Cells
This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., mpkDCT) at an appropriate density and allow them to adhere overnight.
-
The following day, starve the cells in a low-serum medium for 2-4 hours.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 μM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the WNK-SPAK pathway. A common method is to expose cells to a hypotonic low-chloride buffer for 15-30 minutes. Note: As mentioned in the troubleshooting section, this compound may not be effective under these specific conditions.[1]
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells once with ice-cold PBS.
-
Lyse the cells in a RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated NCC (e.g., anti-pNCC-Thr53/Thr58) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total NCC and a housekeeping protein (e.g., β-actin).
-
Mandatory Visualizations
Caption: WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Optimizing STOCK2S-26016 Concentration for Diverse Cell Types: A Technical Guide
IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of STOCK2S-26016 for various cell types. This document includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to facilitate successful experimentation.
Understanding this compound
This compound is a potent inhibitor of With-No-Lysine (WNK) signaling. It specifically targets WNK1 and WNK4, kinases that play a crucial role in regulating ion transport and cell volume.[1] By inhibiting WNK kinases, this compound can modulate the activity of downstream effectors such as SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1), which in turn regulate ion cotransporters like NCC (Sodium-Chloride Cotransporter) and NKCC1 (Sodium-Potassium-Chloride Cotransporter). This mechanism of action makes this compound a valuable tool for studying cellular processes sensitive to ion homeostasis and a potential candidate for therapeutic development in areas such as hypertension.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of WNK signaling. It has been shown to inhibit WNK4 and WNK1 with IC50 values of 16 μM and 34.4 μM, respectively.[1] This inhibition prevents the phosphorylation and activation of downstream kinases SPAK and OSR1, which subsequently affects the activity of ion cotransporters like NCC and NKCC1.[1][3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots to minimize freeze-thaw cycles.
Table 1: Solubility and Storage of this compound Stock Solution
| Solvent | Maximum Solubility | Recommended Storage |
| DMSO | ≥ 50 mg/mL (149.98 mM)[1] | -20°C or -80°C in aliquots |
| Ethanol | 50 mM[4] | -20°C in aliquots |
Q3: What is a good starting concentration for my cell type?
A3: The optimal concentration of this compound is highly dependent on the specific cell type and the experimental endpoint. Based on available data, a dose-response experiment is always recommended. The following table provides suggested starting ranges for different cell types.
Table 2: Recommended Starting Concentration Ranges for this compound
| Cell Type Category | Example Cell Lines | Recommended Starting Range (μM) | Key Considerations |
| Epithelial Cells | mDCT, mpkDCT | 10 - 200[1][2] | These cells are often sensitive to ion transport modulation. Start with a lower concentration and titrate up. |
| Endothelial Cells | HUVEC, HDMEC | 1 - 50 | WNK signaling is implicated in endothelial cell function; a broad range should be tested. |
| Immune Cells | NK cells, Macrophages | 1 - 25 | WNK inhibitors have been shown to affect immune cell function. Lower concentrations may be effective. |
| Cancer Cell Lines | HEK-293T, various cancer cells | 1 - 100 | Cytotoxicity can vary greatly between different cancer cell lines. An initial broad screen is advised. |
| Smooth Muscle Cells | MOVAS | 50 - 200[1] | Higher concentrations may be required to see an effect in these cells. |
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can vary from as short as 10-30 minutes for observing rapid phosphorylation events[1] to 24-72 hours for cytotoxicity or cell proliferation assays. The optimal time should be determined empirically for your specific experimental goals.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
Sterile DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Neutral Red Uptake Cytotoxicity Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Neutral Red solution (e.g., 0.33% in water)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Neutral Red Incubation: After the treatment incubation, remove the medium and add medium containing Neutral Red to each well. Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.
-
Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.
-
Absorbance Reading: Measure the optical density at 540 nm.
-
Data Analysis: Determine the percentage of viable cells compared to the vehicle control to assess cytotoxicity.
Troubleshooting Guide
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Perform cell counts and viability checks before each experiment.
-
-
Possible Cause: Cell passage number is too high.
-
Solution: Use cells within a consistent and lower passage number range to minimize phenotypic drift.
-
-
Possible Cause: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment. To assess stability, incubate the compound in your cell culture medium for the duration of your experiment and then test its activity.
-
Problem 2: No significant effect of this compound at expected concentrations.
-
Possible Cause: The chosen cell line is not sensitive to WNK inhibition.
-
Solution: Verify the expression of WNK1 and/or WNK4 in your cell line. Consider using a cell line known to be responsive to WNK pathway modulation as a positive control.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time to allow for the compound to exert its biological effects. A time-course experiment may be necessary.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure proper storage of the stock solution at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles.
-
Problem 3: Unexpected cell morphology changes or cytotoxicity at low concentrations.
-
Possible Cause: Off-target effects of the compound.
-
Solution: While this compound is reported to be selective, off-target effects are always a possibility. Review the literature for known off-target effects of similar compounds. Consider using a structurally different WNK inhibitor as a comparison.
-
-
Possible Cause: High sensitivity of the specific cell line.
-
Solution: Perform a more detailed dose-response curve starting from very low (nanomolar) concentrations to identify the optimal non-toxic concentration range for your experiments.
-
Visualizing Experimental Workflows and Pathways
References
Technical Support Center: Addressing Solubility of STOCK2S-26016 in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with the WNK signaling inhibitor, STOCK2S-26016, in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a potent inhibitor of the Lysine-deficient protein kinase (WNK) signaling pathway, with IC50 values of 16 µM for WNK4 and 34.4 µM for WNK1.[1] It is a valuable tool for studying the roles of WNK kinases in various physiological processes, including ion transport and blood pressure regulation. However, like many small molecule kinase inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions, which can lead to precipitation and inaccurate results in biological assays.
Q2: What are the initial signs of solubility problems with this compound in my experiments?
A2: Common indicators of poor solubility include:
-
Visible Precipitation: The solution may appear cloudy, hazy, or contain visible particles after adding this compound.
-
Inconsistent Results: High variability between experimental replicates.
-
Non-ideal Dose-Response Curves: Flat or irregular curves that do not follow a standard sigmoidal shape.
-
Lower than Expected Potency: The compound may appear less active due to a lower effective concentration in the soluble phase.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4][5] It is soluble up to 100 mM in DMSO.[2][3][4] Ethanol is another option, with solubility up to 50 mM.[2][3][4]
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A4: This is a frequent issue that arises when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The drastic change in solvent polarity causes the compound to come out of solution and precipitate.
Troubleshooting Guides
Issue 1: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
This is the most common challenge. The aqueous solubility limit of this compound has been exceeded.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Direct and Rapid Dilution: Add the DMSO stock directly to the final volume of the assay medium while vortexing or mixing vigorously. Avoid slow, dropwise addition to prevent localized high concentrations that promote precipitation.
-
Avoid Intermediate Aqueous Dilutions: Do not perform serial dilutions in aqueous buffers. If intermediate dilutions are necessary, perform them in a mixture of DMSO and the final assay buffer.
-
-
Decrease the Final Concentration: Test a lower final concentration of this compound in your assay to stay below its aqueous solubility limit.
-
Adjust the Final DMSO Concentration: If your biological system can tolerate it, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
Issue 2: Assay results are inconsistent and not reproducible.
This may be due to partial or complete precipitation of the compound, leading to variable effective concentrations in your experiment.
Troubleshooting Steps:
-
Visually Inspect Solutions: Before each use, carefully examine your prepared solutions for any signs of cloudiness or precipitate.
-
Filter Your Working Solution: After diluting the stock solution, consider filtering it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.
-
Prepare Fresh Working Solutions: Prepare the final working solution of this compound immediately before each experiment to minimize the chance of precipitation over time.
Experimental Protocols for Enhancing Aqueous Solubility
If the troubleshooting steps above are insufficient, the following protocols offer alternative methods to improve the solubility of this compound in your aqueous experimental media.
Protocol 1: Co-Solvent System
This protocol, adapted from a commercially available formulation, utilizes a mixture of solvents to enhance solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or your aqueous buffer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline or your experimental buffer to reach a final volume of 1 mL. Mix well.
-
This will result in a clear solution with a this compound concentration of ≥ 1.25 mg/mL.[1]
Considerations:
-
Always prepare a vehicle control containing the same concentrations of DMSO, PEG300, and Tween-80 to assess any effects of the solvent mixture on your experimental system.
Protocol 2: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.
Materials:
-
This compound
-
DMSO
-
20% (w/v) SBE-β-CD in Saline or your aqueous buffer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the DMSO stock solution to the SBE-β-CD solution and mix thoroughly until the solution is clear.
-
This will yield a clear solution with a this compound concentration of ≥ 1.25 mg/mL.[1]
Considerations:
-
The appropriate molar ratio of cyclodextrin to the compound may need to be optimized.
-
As with co-solvents, a vehicle control with the cyclodextrin solution is essential.
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 333.38 g/mol | [2][3] |
| Formula | C₂₀H₁₉N₃O₂ | [2][3] |
| CAS Number | 332922-63-1 | [2][3] |
| IC₅₀ (WNK4) | 16 µM | [1] |
| IC₅₀ (WNK1) | 34.4 µM | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (149.98 mM) | [1] |
| Solubility in Ethanol | 16.67 mg/mL (50 mM) | [3][4] |
Visualizations
WNK-SPAK/OSR1 Signaling Pathway
Caption: The WNK-SPAK/OSR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Solubility Testing
Caption: A logical workflow for troubleshooting the aqueous solubility of this compound.
References
Technical Support Center: STOCK2S-26016 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing STOCK2S-26016, a known inhibitor of the WNK-SPAK/OSR1 signaling pathway. Proper experimental design, including the use of appropriate negative controls, is critical for obtaining reliable and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between With-No-Lysine (WNK) kinases and the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) kinases.[1][2][3] It achieves this by binding to the conserved C-terminal (CCT) domain of SPAK/OSR1, thereby preventing the phosphorylation and subsequent activation of downstream targets like the Na-K-Cl cotransporter (NKCC) and Na-Cl cotransporter (NCC).[4]
Q2: What are the essential negative controls for a this compound experiment?
A2: To ensure that the observed effects are specifically due to the inhibition of the WNK-SPAK/OSR1 pathway by this compound, the following negative controls are essential:
-
Vehicle Control: This is the most fundamental control and consists of treating the cells or tissues with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This accounts for any effects the solvent itself may have on the experimental system.
-
Inactive Analog Control: A structurally similar but biologically inactive analog of this compound is a powerful control. A noninhibitory analog of this compound has been used in published studies to demonstrate that the observed effects are not due to non-specific chemical properties of the compound.[4]
-
Structurally Unrelated Inhibitor Control: Using a different inhibitor that targets the same WNK-SPAK/OSR1 pathway but has a distinct chemical structure can help confirm that the observed phenotype is a result of inhibiting the pathway, rather than an off-target effect of this compound.
Q3: My negative controls are showing an unexpected effect. What are the possible reasons?
A3: Unexpected results in your negative controls can arise from several factors:
-
Vehicle Control Issues: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration is well-tolerated by your specific cell type (typically ≤ 0.1%).
-
Inactive Analog Impurity: The inactive analog may not be completely inert or could be contaminated with the active compound. Verify the purity and inactivity of the analog.
-
Off-Target Effects: Even inactive analogs can sometimes have off-target effects. If you observe a phenotype with the inactive analog, it may suggest that the observed effect with this compound is not due to its intended on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background in vehicle control | Solvent toxicity (e.g., DMSO) | Perform a dose-response curve with the vehicle to determine the maximum non-toxic concentration. Ensure the final concentration in your experiment is below this level. |
| "Inactive" analog shows activity | 1. Contamination of the inactive analog with active compound.2. The analog is not truly inactive in your specific experimental system.3. Off-target effects of the analog. | 1. Verify the purity of the inactive analog using analytical methods like HPLC.2. Test the analog in a direct biochemical assay to confirm its lack of inhibitory activity against the WNK-SPAK/OSR1 interaction.3. Consider using a structurally different negative control or an alternative method like siRNA/CRISPR to validate your findings. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health.2. Inconsistent preparation of this compound or control solutions.3. Pipetting errors. | 1. Use cells within a consistent and low passage number range. Regularly check for cell health and morphology.2. Prepare fresh stock solutions and ensure complete solubilization. Aliquot and store properly to avoid freeze-thaw cycles.3. Calibrate pipettes regularly and use proper pipetting techniques. |
| No effect observed with this compound | 1. Insufficient concentration of the inhibitor.2. The WNK-SPAK/OSR1 pathway is not active under your experimental conditions.3. The inhibitor is degraded or inactive. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound.2. Ensure your experimental model has a functional and detectable WNK-SPAK/OSR1 signaling pathway. Consider using a positive control (e.g., hypotonic low chloride conditions) to stimulate the pathway.[5]3. Check the storage conditions and age of your this compound stock. |
Data Presentation: Expected Outcomes of Controls
| Treatment Group | Expected Readout (e.g., p-SPAK/OSR1 levels) | Interpretation |
| Untreated | Baseline | Normal physiological state. |
| Vehicle Control (e.g., DMSO) | Similar to Untreated | The solvent has no significant effect on the pathway. |
| This compound | Significantly Decreased | Successful inhibition of the WNK-SPAK/OSR1 pathway. |
| Inactive Analog of this compound | Similar to Untreated/Vehicle | The inhibitory effect is specific to the active compound and not due to its general chemical structure. |
| Positive Control (e.g., Low Chloride) | Significantly Increased | The experimental system is responsive and the pathway can be activated. |
Experimental Protocols
Protocol: Validating On-Target Effects of this compound Using Negative Controls
This protocol outlines the key steps for assessing the specific inhibitory effect of this compound on the WNK-SPAK/OSR1 signaling pathway in a cell-based assay.
1. Cell Culture and Seeding:
- Culture your cells of interest (e.g., mpkDCT cells) under standard conditions.
- Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
2. Preparation of Compounds:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- Prepare a stock solution of the inactive analog of this compound at the same concentration and in the same solvent.
- Prepare working solutions by diluting the stock solutions in cell culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups and does not exceed a non-toxic level (e.g., 0.1% DMSO).
3. Treatment:
- Remove the old medium from the cells and replace it with the medium containing the respective treatments:
- Vehicle Control (medium with the same concentration of solvent)
- This compound (at various concentrations for a dose-response)
- Inactive Analog of this compound (at the same concentrations as the active compound)
- Positive Control (if applicable, e.g., hypotonic low chloride medium to stimulate the pathway)
- Incubate the cells for the desired treatment duration.
4. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
- Normalize the protein concentrations of all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated SPAK/OSR1 (p-SPAK/OSR1), total SPAK/OSR1, and a loading control (e.g., GAPDH or β-actin).
- Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
6. Data Analysis:
- Quantify the band intensities for p-SPAK/OSR1 and total SPAK/OSR1.
- Normalize the p-SPAK/OSR1 signal to the total SPAK/OSR1 signal and the loading control.
- Compare the normalized p-SPAK/OSR1 levels across the different treatment groups.
Visualizations
Caption: WNK-SPAK/OSR1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for testing this compound with appropriate negative controls.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data with STOCK2S-26016
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data when using the WNK signaling inhibitor, STOCK2S-26016.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway.[1] It functions by disrupting the protein-protein interaction between WNK kinases (WNK1 and WNK4) and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[2][3][4] Specifically, it binds to the conserved C-terminal (CCT) domain of SPAK/OSR1, preventing the binding of the RFXV/I motif of WNK kinases. This inhibition prevents the WNK-mediated phosphorylation and activation of SPAK/OSR1, which in turn inhibits the phosphorylation of downstream targets such as the Na-K-Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC).[1][2][3]
Q2: What are the key experimental applications of this compound?
This compound is primarily used in laboratory research to investigate the role of the WNK-SPAK/OSR1 signaling pathway in various physiological processes. Key applications include:
-
Inhibition of NKCC1 and NCC phosphorylation in response to stimuli like hypotonic shock.[1]
-
Studying the role of WNK signaling in cancer cell migration and invasion.[1]
-
Investigating the regulation of ion homeostasis and blood pressure.[3]
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined in in vitro assays.
| Target | IC50 |
| WNK4 | 16 µM |
| WNK1 | 34.4 µM |
Table 1: In Vitro IC50 Values for this compound.
Troubleshooting Guides
Issue 1: Discrepancy Between In Vitro and In-Cellular Activity
Question: I've observed potent inhibition of the WNK-SPAK interaction in my in vitro assay (e.g., fluorescence correlation spectroscopy), but see little to no effect on the phosphorylation of downstream targets like NKCC1 in my cell-based assays. Why is this happening?
This is a documented observation with this compound. While it effectively disrupts the WNK-SPAK interaction in a purified system, its efficacy in a cellular context can be limited under certain conditions.[4]
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Cellular Permeability and Efflux: The compound may have poor membrane permeability or be actively transported out of the cell, preventing it from reaching its intracellular target at a sufficient concentration.[5][6][7] | - Perform cellular uptake and accumulation assays to determine the intracellular concentration of this compound. - If efflux is suspected, co-incubate with known efflux pump inhibitors (use with caution and appropriate controls as they can have off-target effects). |
| Compound Stability and Metabolism: The compound may be unstable in the cellular environment or rapidly metabolized into inactive forms.[6] | - Assess the stability of this compound in your specific cell culture medium and conditions over the time course of your experiment. - Perform LC-MS analysis of cell lysates to identify potential metabolites. |
| Off-Target Effects: In a complex cellular environment, the compound may engage with other molecules, reducing its availability for the intended target or causing confounding downstream effects.[8][9] A screen against 139 different protein kinases showed this compound to be selective.[4] However, at higher concentrations, off-target effects can't be entirely ruled out. | - Perform a dose-response curve in your cellular assay to determine if a higher concentration is needed, but be mindful of potential toxicity. - Include a structurally related but inactive analog of this compound as a negative control to assess non-specific effects.[2] |
| Specific Cellular Conditions: The activity of this compound has been shown to be condition-dependent. For instance, it did not suppress SPAK/OSR1 and NKCC1 phosphorylation induced by hypotonic low chloride conditions in cellular studies, whereas another inhibitor, STOCK1S-50699, was effective.[4] | - Carefully review and consider the specific stimulation conditions of your assay. - Compare your results with published data and consider if an alternative inhibitor might be more suitable for your specific experimental setup. |
Issue 2: High Background in Fluorescence Correlation Spectroscopy (FCS) Assay
Question: I am using Fluorescence Correlation Spectroscopy (FCS) to measure the interaction between WNK and SPAK in the presence of this compound, but I am getting high background fluorescence. What can I do to reduce it?
High background in FCS can obscure the signal from your fluorescently labeled molecules, leading to inaccurate measurements.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Autofluorescence: Cellular components (e.g., NADH, flavins) or media components (e.g., phenol red, serum) can contribute to background fluorescence.[10] | - Use phenol red-free media for your experiments. - If possible, reduce the serum concentration or use serum-free media for the duration of the experiment. - Image a sample of unstained cells to determine the level of autofluorescence. |
| Excessive Laser Power: High laser power can increase photobleaching and background noise.[11] | - Use the minimum laser power necessary to obtain a sufficient signal (typically 50-100 kcps).[11] |
| Impure Reagents: Contaminants in buffers or fluorescent dyes can contribute to background. | - Use high-quality, filtered buffers. - Ensure the purity of your fluorescently labeled proteins. |
| Scattered Light: Light scattering from cellular structures or debris can increase background. | - Ensure your cell samples are healthy and free of debris. - Optimize the alignment of your FCS instrument. |
| Sample Contamination: Dust particles or other contaminants in the sample can cause large fluorescence bursts, artificially increasing the perceived background.[11] | - Prepare samples in a clean environment. - Centrifuge samples briefly before measurement to pellet any aggregates. |
Issue 3: Low Signal-to-Noise Ratio in NKCC1 Phosphorylation Western Blot
Question: I am trying to detect changes in NKCC1 phosphorylation after treating cells with this compound, but my Western blot has a low signal-to-noise ratio, making it difficult to interpret the results.
A low signal-to-noise ratio can be caused by either a weak signal from the protein of interest or high background on the membrane.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Low Abundance of Phosphorylated NKCC1: The amount of phosphorylated NKCC1 may be below the detection limit of your assay. | - Ensure you are using an appropriate stimulus to induce NKCC1 phosphorylation (e.g., hypotonic low chloride conditions).[12] - Include a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (unstimulated cells). - Increase the amount of protein loaded onto the gel. |
| Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may not be optimal.[13] | - Titrate your primary and secondary antibodies to find the concentration that gives the best signal-to-noise ratio. |
| Insufficient Blocking: Incomplete blocking of the membrane can lead to non-specific antibody binding and high background.[14] | - Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). - Increase the blocking time. |
| Inadequate Washing: Insufficient washing can leave behind unbound antibodies, contributing to high background.[13] | - Increase the number and duration of washes after antibody incubations. - Add a mild detergent like Tween-20 to your wash buffer. |
| Poor Quality of Lysate: Degradation of proteins or phosphatase activity in the cell lysate can lead to a weak signal. | - Prepare cell lysates quickly and on ice. - Always include protease and phosphatase inhibitors in your lysis buffer.[12] |
Experimental Protocols
Protocol 1: Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Interaction
This protocol outlines the general steps for performing an FCS experiment to measure the inhibition of the WNK-SPAK interaction by this compound.[3][15]
Materials:
-
Purified, fluorescently labeled WNK peptide (e.g., with Alexa Fluor 488)
-
Purified SPAK protein
-
FCS-compatible buffer (e.g., PBS with 0.05% Tween-20)
-
This compound dissolved in DMSO
-
FCS instrument
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled WNK peptide in the FCS buffer at a concentration suitable for single-molecule detection (typically in the low nanomolar range).
-
Prepare a series of dilutions of SPAK protein in the FCS buffer.
-
Prepare a stock solution of this compound in DMSO and then dilute it to the desired final concentrations in the FCS buffer. Ensure the final DMSO concentration is low and consistent across all samples.
-
-
Instrument Setup and Calibration:
-
Align the FCS instrument and calibrate the confocal volume using a standard fluorescent dye with a known diffusion coefficient (e.g., Rhodamine 6G).
-
-
Binding Assay:
-
In a multi-well plate suitable for FCS, mix the fluorescently labeled WNK peptide with varying concentrations of SPAK protein.
-
Acquire FCS data for each sample to determine the diffusion time of the WNK peptide. An increase in diffusion time indicates binding to the larger SPAK protein.
-
-
Inhibition Assay:
-
Mix the fluorescently labeled WNK peptide and a fixed concentration of SPAK protein (a concentration that shows significant binding in the previous step).
-
Add varying concentrations of this compound to the mixture.
-
Acquire FCS data for each sample. A decrease in the diffusion time of the WNK peptide towards its unbound state indicates inhibition of the WNK-SPAK interaction.
-
-
Data Analysis:
-
Fit the autocorrelation curves to an appropriate model to determine the diffusion times and the fraction of bound WNK peptide.
-
Plot the fraction of bound WNK peptide as a function of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cellular Assay for NKCC1 Phosphorylation
This protocol describes a Western blot-based method to assess the effect of this compound on the phosphorylation of NKCC1 in cultured cells.[12][16]
Materials:
-
Cultured cells known to express NKCC1 (e.g., HEK-293, HT-29)[12][17]
-
Cell culture medium and supplements
-
This compound
-
Stimulation buffer (e.g., hypotonic low chloride buffer)[12]
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against phosphorylated NKCC1 (p-NKCC1)
-
Primary antibody against total NKCC1
-
Loading control antibody (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
-
Stimulation:
-
Remove the treatment medium and add the stimulation buffer (or control buffer) for a short period (e.g., 15-30 minutes) to induce NKCC1 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-old PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-NKCC1 overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total NKCC1 and a loading control to normalize the p-NKCC1 signal.
-
Quantify the band intensities using image analysis software.
-
Visualizations
Caption: WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Fluorescence Correlation Spectroscopy (FCS) assay.
Caption: Experimental workflow for the NKCC1 phosphorylation Western blot assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fcsxpert.com [fcsxpert.com]
- 12. researchgate.net [researchgate.net]
- 13. licorbio.com [licorbio.com]
- 14. Western Blot Automation: Increasing Signal to Noise Ratio and Intensity [precisionbiosystems.com]
- 15. Fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Inhibitory Power of STOCK2S-26016: A Comparative Guide
For researchers and drug development professionals investigating the intricate WNK signaling pathway, STOCK2S-26016 has emerged as a key small molecule inhibitor. This guide provides a comprehensive comparison of this compound with other known inhibitors of the WNK-SPAK/OSR1 signaling cascade, supported by experimental data and detailed protocols to facilitate reproducible research.
Performance Comparison of WNK Pathway Inhibitors
The following table summarizes the inhibitory activities of this compound and its alternatives against key components of the WNK signaling pathway.
| Inhibitor | Target(s) | Mechanism of Action | IC₅₀ Values | Reference(s) |
| This compound | WNK1, WNK4 | Inhibits binding of WNK1/4 to SPAK | WNK1: 34.4 µM, WNK4: 16 µM | [1] |
| STOCK1S-50699 | SPAK/OSR1 | Disrupts WNK-SPAK/OSR1 interaction by binding to the CCT domain | Not specified | [2] |
| WNK463 | Pan-WNK | ATP-competitive pan-WNK kinase inhibitor | WNK1: 5 nM, WNK2: 1 nM, WNK3: 6 nM, WNK4: 9 nM | [3] |
| Rafoxanide | SPAK, OSR1 | Allosteric inhibitor | OSR1: 8.18 µM, SPAK: 13.03 µM | [4] |
| Closantel | SPAK, OSR1 | Allosteric inhibitor | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WNK signaling pathway targeted by this compound and a general workflow for assessing its inhibitory effects.
Caption: WNK Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Inhibitor Characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure accurate and reproducible results.
In Vitro WNK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a general luminescent kinase assay format and can be optimized for specific WNK isoforms.[5][6]
Materials:
-
Recombinant WNK1 or WNK4 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate for WNK kinases
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and other inhibitors
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound and other test inhibitors in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor solution.
-
Add 2.5 µL of a 2x concentrated WNK enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x concentrated substrate/ATP mixture. The final ATP concentration should be close to the Kₘ for the specific WNK isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based SPAK/OSR1 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated SPAK/OSR1 and its downstream target NKCC1 in response to hypotonic shock and inhibitor treatment.[7]
Materials:
-
HEK293 cells or other suitable cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isotonic buffer (e.g., standard culture medium)
-
Hypotonic buffer (e.g., culture medium diluted with sterile water)
-
This compound and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SPAK/OSR1 (Ser373/Ser325), anti-total-SPAK, anti-phospho-NKCC1, anti-total-NKCC1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1 hour.
-
Remove the medium and replace it with either isotonic or hypotonic buffer containing the respective inhibitors.
-
Stimulate the cells for 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Cell Migration Assay (Scratch Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.[4][8][9][10][11]
Materials:
-
Cancer cell line known to be affected by WNK signaling (e.g., breast cancer cell lines)
-
Complete cell culture medium
-
This compound and other inhibitors
-
24-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 24-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing different concentrations of this compound or other inhibitors. Include a vehicle-only control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and compare the migration rates between different treatment groups.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the impact of this compound on the invasive potential of cancer cells through an extracellular matrix.[12][13][14][15]
Materials:
-
Cancer cell line
-
Serum-free and serum-containing culture medium
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or another extracellular matrix protein
-
This compound and other inhibitors
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cancer cells in serum-free medium containing different concentrations of this compound or other inhibitors.
-
Seed the cell suspension into the upper chamber of the coated Transwell inserts.
-
Fill the lower chamber of the 24-well plate with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Compare the number of invaded cells between the different treatment groups to assess the effect of the inhibitors on cell invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. promega.com [promega.com]
- 6. WNK1 Kinase Enzyme System Application Note [promega.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. Wound healing assay - Wikipedia [en.wikipedia.org]
- 10. clyte.tech [clyte.tech]
- 11. Scratch Wound Healing Assay [bio-protocol.org]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 13. snapcyte.com [snapcyte.com]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating STOCK2S-26016 Activity with a Non-Inhibitory Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the WNK signaling pathway inhibitor, STOCK2S-26016, with a non-inhibitory analog to validate its specific activity. The data presented herein supports the targeted inhibition of the WNK-SPAK/OSR1-NCC signaling cascade by this compound, a pathway implicated in hypertension and other physiological processes. We also compare its performance with other known inhibitors of the WNK pathway.
Introduction to WNK Signaling and this compound
The With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport and blood pressure.[1][2] They act upstream of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases, which in turn phosphorylate and activate ion cotransporters such as the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC1).[1][2] Dysregulation of this pathway is associated with certain forms of hypertension.
This compound has been identified as an inhibitor of the WNK signaling pathway. It functions by disrupting the interaction between WNK1 and WNK4 with the SPAK kinase.[3][4] To confirm that the observed effects of this compound are due to its specific action on this pathway, a non-inhibitory analog is an essential experimental control. A previously described analog, in which the flexible methylfuran moiety of this compound is replaced with a smaller, rigid non-hydrophobic group (referred to as compound B1), results in a loss of inhibitory activity. This comparison guide utilizes this principle to demonstrate the specific activity of this compound.
WNK Signaling Pathway
The following diagram illustrates the core components of the WNK signaling pathway and the point of intervention for this compound.
Experimental Workflow for Validation
The following diagram outlines the typical workflow to validate the activity of this compound against its non-inhibitory analog.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the inhibitory activity of this compound and its non-inhibitory analog, alongside other known WNK pathway inhibitors.
| Compound | Target | Mechanism of Action | IC50 / K_d_ | Non-Inhibitory Analog Activity |
| This compound | WNK1/WNK4-SPAK Interaction | Disrupts Protein-Protein Interaction | IC50: 16 μM (WNK4), 34.4 μM (WNK1)[5]; K_d_: 20 μM | - |
| Non-inhibitory Analog (B1) | WNK1/WNK4-SPAK Interaction | N/A | Inactive | No effect on SPAK and NCC phosphorylation.[2] |
| STOCK1S-50699 | WNK-SPAK Interaction | Disrupts Protein-Protein Interaction | IC50: 37 μM; K_d_: 32 μM | Not Applicable |
| WNK463 | Pan-WNK Kinase Activity | ATP-competitive Kinase Inhibition | Potent, isoform-specific IC50s in nM range | Not Applicable |
Experimental Protocols
Cell Culture and Stimulation
Mouse distal convoluted tubule (mpkDCT) cells or Human Embryonic Kidney (HEK293) cells are commonly used models for studying the WNK-SPAK-NCC pathway.
-
Cell Culture: mpkDCT cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Hypotonic Low-Chloride Stimulation: To activate the WNK pathway, cells are washed with a low-chloride, hypotonic buffer (e.g., containing 5 mM NaCl) for a specified period (e.g., 30 minutes) prior to lysis. This mimics the physiological stimulus for WNK kinase activation.
Inhibitor Treatment
-
Prepare stock solutions of this compound and the non-inhibitory analog in DMSO.
-
Pre-incubate cells with the desired concentration of the inhibitors or vehicle (DMSO) for a designated time (e.g., 30-60 minutes) before and during the hypotonic low-chloride stimulation.
Western Blotting for Phosphorylated Proteins
This protocol is designed to detect the phosphorylation status of key downstream targets of the WNK pathway, SPAK (at Ser373) and NCC (at Thr55).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated SPAK (p-SPAK Ser373) and phosphorylated NCC (p-NCC Thr55), as well as antibodies for total SPAK and total NCC as loading controls.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Densitometry: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the relative change in phosphorylation upon inhibitor treatment.
Conclusion
The use of a structurally similar but inactive analog is a critical control to demonstrate the on-target activity of a small molecule inhibitor. The data and protocols presented in this guide provide a framework for validating the specific inhibitory effect of this compound on the WNK-SPAK/OSR1 signaling pathway. The comparison with its non-inhibitory analog clearly demonstrates that the observed reduction in SPAK and NCC phosphorylation is a direct result of its intended mechanism of action. This validation is essential for the further development and characterization of this compound as a potential therapeutic agent for conditions such as hypertension.
References
- 1. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STOCK2S 26016 | Other Kinases | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of STOCK2S-26016 and STOCK1S-50699 in WNK Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two WNK Signaling Inhibitors
The With-No-Lysine (WNK) family of serine-threonine kinases has emerged as a critical regulator of ion homeostasis, blood pressure, and cell volume. Their central role in these physiological processes has made them attractive targets for the development of novel therapeutics for conditions such as hypertension. Among the small molecule inhibitors targeting the WNK signaling pathway, STOCK2S-26016 and STOCK1S-50699 have garnered attention. Both compounds function by disrupting the crucial interaction between WNK kinases and their downstream effectors, SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). This guide provides a comprehensive comparison of these two inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Quantitative Comparison
A summary of the key quantitative parameters for this compound and STOCK1S-50699 is presented below. This data is essential for understanding the potency and efficacy of each inhibitor.
| Parameter | This compound | STOCK1S-50699 | Reference |
| Mechanism of Action | Inhibits WNK1/4 binding to SPAK | Inhibits WNK4 binding to SPAK | [1] |
| Binding Target | SPAK Conserved C-Terminal (CCT) Domain | SPAK Conserved C-Terminal (CCT) Domain | [1] |
| IC50 (WNK Signaling) | 16 µM | ~3 µM | [1][2] |
| Cellular Activity | Ineffective at inhibiting SPAK/OSR1 and NKCC1 phosphorylation | Effective at inhibiting SPAK/OSR1 and NKCC1 phosphorylation | [3] |
Delving Deeper: Mechanism of Action and the WNK Signaling Pathway
Both this compound and STOCK1S-50699 exert their inhibitory effects by targeting the protein-protein interaction between WNK kinases and the SPAK/OSR1 kinases. Specifically, they bind to the conserved C-terminal (CCT) domain of SPAK, preventing the docking of WNK kinases.[1] This disruption is critical as the WNK-SPAK/OSR1 interaction is a pivotal step in the activation of downstream ion co-transporters such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1]
The WNK signaling cascade plays a crucial role in regulating electrolyte balance and blood pressure. Under conditions such as hypotonic low-chloride stress, WNK kinases are activated and subsequently phosphorylate and activate SPAK and OSR1.[4] Activated SPAK/OSR1 then phosphorylates and activates ion co-transporters like NKCC1 and NCC, leading to increased ion influx and subsequent physiological responses.[1] By blocking the initial WNK-SPAK interaction, both inhibitors effectively attenuate this entire signaling cascade.
References
- 1. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotonicity Stimulates Potassium Flux through the WNK-SPAK/OSR1 Kinase Cascade and the Ncc69 Sodium-Potassium-2-Chloride Cotransporter in the Drosophila Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to WNK Kinase Inhibitors: STOCK2S-26016 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the WNK (With-No-Lysine) kinase signaling inhibitor, STOCK2S-26016, with other notable inhibitors in the field. The information presented herein is intended to assist researchers in making informed decisions for their studies in areas such as hypertension, ion channel regulation, and cancer biology. We will delve into the mechanism of action, inhibitory potency, and experimental data for this compound and its counterparts, supported by detailed experimental protocols and visual pathway diagrams.
Introduction to WNK Kinase Signaling
The WNK family of serine/threonine kinases (WNK1, WNK2, WNK3, and WNK4) are crucial regulators of ion homeostasis, blood pressure, and cell volume.[1] They exert their effects by phosphorylating and activating the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline-alanine-rich kinase).[2][3] Activated OSR1/SPAK, in turn, phosphorylate and modulate the activity of various ion co-transporters, including the Na-K-Cl cotransporters (NKCC1/2) and the Na-Cl cotransporter (NCC).[1][2][4] Dysregulation of the WNK signaling pathway has been implicated in several human diseases, including hypertension and certain types of cancer, making these kinases attractive therapeutic targets.[3][4][5]
Mechanism of Action of WNK Inhibitors
WNK inhibitors can be broadly categorized based on their mechanism of action:
-
ATP-Competitive Inhibitors: These molecules, such as WNK463 , bind to the ATP-binding pocket of the WNK kinase domain, preventing the transfer of phosphate to downstream substrates.
-
Interaction Disruptors: This class of inhibitors, including This compound and STOCK1S-50699 , function by preventing the protein-protein interaction between WNK kinases and their substrates, SPAK and OSR1.[1][6] This is typically achieved by targeting the conserved C-terminal (CCT) domain of SPAK/OSR1, which binds to an RFXV motif on the WNK kinases.[7]
Quantitative Comparison of WNK Inhibitors
The following table summarizes the in vitro potency of this compound and the ATP-competitive inhibitor WNK463 against different WNK kinase isoforms.
| Inhibitor | Target(s) | IC50 (WNK1) | IC50 (WNK2) | IC50 (WNK3) | IC50 (WNK4) | Mechanism of Action |
| This compound | WNK1, WNK4 | 34.4 µM[8] | Not Reported | Not Reported | 16 µM[8][9][10] | WNK-SPAK/OSR1 Interaction Disruptor[1] |
| WNK463 | WNK1, WNK2, WNK3, WNK4 | 5 nM[2][8][9][10] | 1 nM[2][8][9][10] | 6 nM[2][8][9][10] | 9 nM[2][8][9][10] | ATP-Competitive |
As the data indicates, WNK463 is a pan-WNK inhibitor with significantly higher potency in the nanomolar range compared to this compound, which exhibits micromolar potency against WNK1 and WNK4.[2][8][9][10] The different mechanisms of action account for this substantial difference in potency.
Experimental Data and Observations
This compound
-
Cell-Based Assays: In mouse distal convoluted tubule (mDCT) cells, this compound has been shown to block the phosphorylation of the Na-Cl cotransporter (NCC).[8] It also dose-dependently reduces the phosphorylation of SPAK and NCC in mpkDCT cells and SPAK and the Na/K/Cl cotransporter 1 (NKCC1) in mouse vascular smooth muscle cells (MOVAS).[8]
-
Mechanism: this compound inhibits the activation of SPAK/OSR1 by preventing their interaction with WNK kinases.[1]
WNK463
-
In Vitro Kinase Assays: WNK463 potently inhibits the kinase activity of all four WNK family members.[8][9]
-
Cell-Based Assays: Treatment with WNK463 reduces the phosphorylation of the WNK1 downstream targets SPAK/OSR1 in human tissue-engineered corneas.[9]
-
In Vivo Studies: Oral administration of WNK463 in spontaneously hypertensive rats (SHRs) leads to a dose-dependent decrease in blood pressure and an increase in urine output and sodium and potassium excretion.[8]
Signaling Pathway and Inhibition Diagrams
Caption: The WNK signaling cascade is activated by stimuli like osmotic stress, leading to the phosphorylation of downstream kinases and ion co-transporters.
Caption: Comparison of inhibitor mechanisms: WNK463 is an ATP-competitive inhibitor, while this compound disrupts the WNK-SPAK/OSR1 interaction.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is adapted from methodologies described for WNK1 kinase assays.[1][11]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a fluorescein-labeled OSR1 peptide substrate (e.g., 10 µM) and ATP (e.g., 25 µM) in a reaction buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT).
-
Inhibitor Addition: Add the WNK inhibitor (e.g., this compound or WNK463) at various concentrations to the reaction mixture. Include a DMSO control.
-
Initiation of Reaction: Start the kinase reaction by adding the purified WNK enzyme (e.g., GST-WNK1) to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specified time (e.g., 3 hours).
-
Detection: Stop the reaction and separate the phosphorylated and unphosphorylated peptide substrates using a microfluidic capillary electrophoresis system (e.g., LabChip 3000).
-
Data Analysis: Quantify the fluorescence intensity of the substrate and product peaks to determine the percentage of inhibition at each inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay (Western Blotting)
This protocol is a general guide based on descriptions of cell-based WNK inhibitor evaluations.[4][8]
-
Cell Culture and Treatment: Culture appropriate cells (e.g., mDCT or MOVAS) to a suitable confluency. Starve the cells in serum-free media if necessary, and then pre-treat with various concentrations of the WNK inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the WNK pathway (e.g., hypotonic low-chloride medium or a chemical stimulus like L-NAME).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., phospho-SPAK, phospho-OSR1, phospho-NCC) and their total protein counterparts.
-
Detection: After washing, incubate the membrane with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on target phosphorylation.
Conclusion
This compound is a valuable research tool for studying the WNK signaling pathway, particularly for its specific mechanism of disrupting the WNK-SPAK/OSR1 interaction. However, for applications requiring high potency and pan-WNK inhibition, ATP-competitive inhibitors like WNK463 offer a significantly more potent alternative. The choice of inhibitor will ultimately depend on the specific research question, the desired mechanism of action, and the experimental system being used. The provided protocols and diagrams serve as a guide for researchers to design and interpret their experiments effectively.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. abmole.com [abmole.com]
- 3. promega.com [promega.com]
- 4. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An update regarding the role of WNK kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water and chloride as allosteric inhibitors in WNK kinase osmosensing [elifesciences.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WNK Kinase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. Kinetic mechanism and inhibitor characterization of WNK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the WNK Pathway: A Comparative Guide to Inhibitors Beyond STOCK2S-26016
For researchers, scientists, and drug development professionals investigating the With-No-Lysine (WNK) signaling pathway, the selection of appropriate chemical probes is critical. While STOCK2S-26016 has been utilized in these studies, a range of alternative inhibitors now offer varying potencies, selectivities, and mechanisms of action. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform your research decisions.
The WNK family of serine-threonine kinases (WNK1, WNK2, WNK3, and WNK4) are crucial regulators of ion homeostasis, blood pressure, and cell volume. They act upstream of the SPAK/OSR1 kinases, which in turn phosphorylate and modulate the activity of various ion cotransporters, including NCC and NKCC1. Dysregulation of the WNK pathway is implicated in hypertension and other diseases, making its components attractive therapeutic targets.
Comparative Analysis of WNK Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against different WNK isoforms. This quantitative data allows for a direct comparison of their potency.
| Inhibitor | WNK1 IC50 (µM) | WNK2 IC50 (µM) | WNK3 IC50 (µM) | WNK4 IC50 (µM) | Mechanism of Action | Reference(s) |
| This compound | 34.4 | Not Reported | Not Reported | 16 | WNK Signaling Inhibitor | [1] |
| WNK463 | 0.005 | 0.001 | 0.006 | 0.009 | ATP-competitive | [2] |
| WNK-IN-11 | 0.004 | Not Reported | Not Reported | >4 | Allosteric | [3] |
| SW120619 | 2.3 | 16.8 | 0.7 | Not Reported | ATP-competitive | [4] |
| STOCK1S-50699 | Not Reported | Not Reported | Not Reported | Not Reported | Inhibits WNK-SPAK/OSR1 Interaction |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is compiled from multiple sources for comparative purposes.
In-Depth Look at Key Alternatives
WNK463 has emerged as a potent, pan-WNK inhibitor, demonstrating low nanomolar efficacy against all four WNK isoforms.[2] Its ATP-competitive mechanism of action makes it a powerful tool for probing the catalytic function of WNK kinases.
WNK-IN-11 is a highly selective, allosteric inhibitor of WNK1.[3] Its unique mechanism of binding outside the ATP pocket offers a different approach to modulating WNK1 activity and may provide greater selectivity over other kinases.
SW120619 displays isoform selectivity, with a preference for WNK3 over WNK1 and WNK2.[4] This makes it a valuable tool for dissecting the specific roles of WNK3 in cellular processes.
STOCK1S-50699 , similar to this compound, functions by disrupting the interaction between WNK kinases and their downstream substrates, SPAK and OSR1. This provides a means to investigate the pathway at the level of protein-protein interactions rather than kinase catalytic activity.
Visualizing the WNK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and the process of inhibitor evaluation, the following diagrams have been generated.
Caption: WNK Signaling Pathway and points of inhibition.
Caption: Workflow for in vitro WNK kinase inhibition assay.
Experimental Protocols
A robust and reproducible in vitro kinase assay is essential for comparing the potency of different inhibitors. The following protocol outlines a typical ADP-Glo™ Kinase Assay adapted for WNK1.
Objective: To determine the IC50 values of test compounds against WNK1 kinase activity.
Materials:
-
WNK1 enzyme (recombinant)
-
OSR1tide (or other suitable substrate peptide)
-
ATP
-
WNK1 Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of WNK1 enzyme in kinase buffer. The final concentration should be determined empirically by titration to yield a robust signal in the linear range of the assay.
-
Prepare a substrate/ATP mix in kinase buffer. The concentration of the substrate and ATP should be at or near their respective Km values for WNK1 to ensure sensitive detection of ATP-competitive inhibitors.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of the WNK1 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
This guide provides a framework for selecting and evaluating inhibitors for WNK pathway research. The choice of inhibitor will depend on the specific research question, whether it involves probing the general role of WNKs, dissecting the function of a specific isoform, or exploring different mechanisms of inhibition. By utilizing the provided data and protocols, researchers can make informed decisions to advance their understanding of this critical signaling pathway.
References
- 1. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of STOCK2S-26016: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed specificity analysis of the kinase inhibitor STOCK2S-26016 against other kinases. This document summarizes available quantitative data, compares its performance with an alternative inhibitor, and provides detailed experimental methodologies.
This compound is a known inhibitor of the With-No-Lysine (WNK) signaling pathway, a crucial regulator of ion homeostasis and blood pressure. Understanding the specificity of such inhibitors is paramount for their development as research tools and potential therapeutic agents. This guide offers a comparative analysis to aid researchers in their evaluation of this compound.
Kinase Specificity Profile of this compound
This compound functions by inhibiting the interaction between WNK kinases (WNK1 and WNK4) and the downstream STE20/SPS1-related proline/alanine-rich kinase (SPAK). This disruption prevents the phosphorylation and subsequent activation of ion co-transporters like NKCC1 and NCC. The reported half-maximal inhibitory concentration (IC50) values for this compound against its primary targets are summarized in the table below.
| Target Kinase | IC50 |
| WNK4 | 16 µM[1][2][3] |
| WNK1 | 34.4 µM |
While detailed quantitative data from a broad kinase panel screen for this compound is not publicly available, a key study by Mori et al. (2013) reported that this compound, along with a related compound, was selective and did not inhibit the activity of 139 other protein kinases.[4] This suggests a high degree of specificity for the WNK signaling pathway.
Comparison with the Pan-WNK Inhibitor WNK463
To provide a benchmark for the specificity of this compound, this guide includes a comparison with WNK463, a potent, orally bioavailable pan-WNK kinase inhibitor. WNK463 directly inhibits the catalytic activity of all four WNK isoforms.
| Inhibitor | Primary Target(s) & IC50 | Selectivity Profile |
| This compound | WNK4 (16 µM), WNK1 (34.4 µM) | Reported as selective against a panel of 139 kinases[4] |
| WNK463 | WNK1 (5 nM), WNK2 (1 nM), WNK3 (6 nM), WNK4 (9 nM)[5][6][7] | Selective for WNK1-4 over a panel of 442 kinases at 10 µM |
This comparison highlights a key difference in their mechanism and potency. While this compound acts as an inhibitor of the WNK-SPAK protein-protein interaction with micromolar efficacy, WNK463 is a direct ATP-competitive inhibitor with nanomolar potency against the WNK kinases. The broader selectivity testing of WNK463 provides a higher degree of confidence in its specificity profile.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the WNK signaling pathway and a general workflow for assessing kinase inhibitor specificity.
Caption: WNK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining kinase inhibitor specificity.
Detailed Experimental Protocols
The following is a representative protocol for a kinase binding assay, adapted from widely used methods, to determine the specificity of an inhibitor like this compound.
Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound against a panel of purified kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Purified, active kinases (a broad panel is recommended).
-
Kinase-specific substrates (e.g., biotinylated peptides).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Detection reagents (e.g., europium-labeled anti-tag antibody and an Alexa Fluor® 647-labeled tracer for a LanthaScreen® assay, or a phosphospecific antibody for an activity assay).
-
384-well assay plates.
-
Plate reader capable of detecting the appropriate signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compound to the assay wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known broad-spectrum kinase inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a master mix containing the assay buffer, ATP (at or near the Km for each kinase), and the specific kinase.
-
Dispense the kinase master mix into the assay wells containing the compound.
-
Prepare a substrate master mix containing the assay buffer and the kinase-specific substrate.
-
Add the substrate master mix to the wells to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the detection reagents according to the manufacturer's protocol (e.g., for a TR-FRET assay, add the europium-labeled antibody and the fluorescent tracer).
-
Incubate the plate for the recommended time to allow for binding of the detection reagents.
-
-
Data Acquisition: Read the plate using a plate reader set to the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested compound concentration relative to the DMSO control.
-
For compounds showing significant inhibition, perform follow-up experiments with a wider range of concentrations to determine the IC50 or Kd values.
-
Plot the percent inhibition or binding affinity against the panel of kinases to generate a specificity profile.
-
References
- 1. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STOCK2S 26016 | Other Kinases | Tocris Bioscience [tocris.com]
- 3. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. abmole.com [abmole.com]
Comparative Cross-Reactivity Analysis of STOCK2S-26016 and Alternative WNK Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity of WNK Kinase Inhibitors
In the landscape of targeted therapies, the precise understanding of a compound's interaction with proteins beyond its intended target is paramount. This guide provides a comparative analysis of the cross-reactivity profile of STOCK2S-26016, a known inhibitor of the With-No-Lysine (K) (WNK) signaling pathway. To offer a comprehensive perspective, its performance is benchmarked against other notable WNK inhibitors, STOCK1S-50699 and WNK463. This document is intended to aid researchers in making informed decisions for their discovery and development endeavors.
Executive Summary
This compound is an inhibitor of the WNK signaling pathway, acting by disrupting the interaction between WNK kinases and their substrate, SPAK (STE20/SPS1-related proline/alanine-rich kinase). While detailed quantitative data from broad kinase panel screens for this compound are not publicly available, published research indicates a high degree of selectivity, with no significant inhibition observed against a panel of 139 other protein kinases.[1] This guide presents a comparative summary of the available inhibitory activity and selectivity data for this compound and its alternatives, outlines the experimental methodologies used for their characterization, and provides visual representations of key pathways and workflows.
Comparative Inhibitor Profiles
The following table summarizes the key inhibitory activities and selectivity profiles of this compound, STOCK1S-50699, and WNK463 based on currently available data.
| Compound | Target(s) | IC50 Values | Cross-Reactivity Profile |
| This compound | WNK1/4-SPAK Interaction | 16 µM (overall WNK signaling)[2] | Reported to be highly selective; no inhibition of 139 other protein kinases.[1] |
| WNK1 | 34.4 µM | ||
| WNK4 | 16 µM | ||
| STOCK1S-50699 | WNK4-SPAK Interaction | Not specified | Also reported to be highly selective with no inhibition of 139 other protein kinases.[1] |
| WNK463 | Pan-WNK Kinase Activity | WNK1: 5 nM | Highly selective for WNK kinases over a panel of more than 400 other protein kinases. |
| WNK2: 1 nM | |||
| WNK3: 6 nM[3] | |||
| WNK4: 9 nM[3] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches for inhibitor characterization, the following diagrams are provided.
Experimental Protocols
Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Interaction Assay
This protocol outlines the general steps for identifying inhibitors of the WNK-SPAK protein-protein interaction, the method used for the initial discovery of this compound.
Objective: To quantify the binding between fluorescently labeled WNK and SPAK proteins and to determine the inhibitory potential of test compounds.
Materials:
-
Purified, fluorescently labeled WNK (e.g., with Alexa Fluor 488)
-
Purified, fluorescently labeled SPAK (e.g., with Alexa Fluor 647)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates with a glass bottom
-
Confocal microscope equipped for FCS
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Dilute the fluorescently labeled WNK and SPAK proteins to the desired final concentration in the assay buffer.
-
Assay Plate Preparation: Add a small volume of the test compound dilutions to the wells of the microplate. Subsequently, add the mixture of labeled WNK and SPAK proteins to each well. Include control wells with DMSO only (positive control for binding) and wells with only one labeled protein (for calibration).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
FCS Measurement: Place the microplate on the stage of the confocal microscope. For each well, position the confocal volume within the solution. Excite the fluorophores using appropriate laser lines and record the fluorescence intensity fluctuations over time (typically 30-60 seconds).
-
Data Analysis:
-
Calculate the autocorrelation function (ACF) for each fluorophore to determine the diffusion time and concentration of each protein.
-
Calculate the cross-correlation function (CCF) between the two fluorescence channels. The amplitude of the CCF is proportional to the concentration of the dual-colored (bound) complex.
-
Determine the percentage of inhibition for each compound concentration by comparing the CCF amplitude in the presence of the compound to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Kinase Cross-Reactivity Profiling (ADP-Glo™ Assay)
This protocol describes a common method for assessing the selectivity of a kinase inhibitor against a panel of different kinases.
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Materials:
-
A panel of purified, active protein kinases
-
Specific peptide substrates for each kinase
-
ATP at a concentration near the Km for each kinase
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
A plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
In the wells of a microplate, add the assay buffer, the specific kinase, and its corresponding substrate.
-
Add the test compound at the desired final concentration (a common screening concentration is 10 µM). Include a DMSO control (100% activity) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for the test compound at the screening concentration relative to the DMSO control.
-
For compounds showing significant inhibition, perform a dose-response experiment by testing a range of concentrations to determine the IC50 value for each affected kinase.
-
Conclusion
This compound is a valuable tool for studying the WNK signaling pathway, demonstrating high selectivity as a WNK-SPAK interaction inhibitor. While comprehensive quantitative cross-reactivity data remains limited in the public domain, initial reports suggest a favorable selectivity profile. For researchers requiring a pan-WNK kinase inhibitor with well-characterized potency across all WNK isoforms, WNK463 presents a strong alternative with publicly available IC50 values. The selection of an appropriate inhibitor should be guided by the specific research question, whether it involves the disruption of the WNK-SPAK protein-protein interaction or the direct inhibition of WNK kinase activity. The experimental protocols provided herein offer a foundation for the characterization and comparison of these and other kinase inhibitors.
References
Evaluating the Efficacy of STOCK2S-26016 in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of STOCK2S-26016, a selective inhibitor of With-No-Lysine (WNK) signaling, and compares its performance against other notable WNK and SPAK kinase inhibitors. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound and the WNK Signaling Pathway
This compound is a small molecule inhibitor that targets the WNK signaling pathway, a crucial regulator of ion homeostasis, cell volume, and blood pressure. The WNK kinases (WNK1, WNK2, WNK3, and WNK4) are serine/threonine kinases that phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). Activated SPAK/OSR1, in turn, phosphorylates and regulates the activity of various ion cotransporters, including the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC). Dysregulation of the WNK-SPAK/OSR1 pathway has been implicated in hypertension and certain cancers, making it a promising target for therapeutic intervention.[1]
Comparative Efficacy of this compound and Alternatives
The following tables summarize the available quantitative data for this compound and its alternatives, WNK463 and WNK-IN-11, against their primary kinase targets and their effects in various cell lines.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Reference |
| This compound | WNK1 | 34.4 µM | [1] |
| WNK4 | 16 µM | [1] | |
| WNK463 | WNK1 | 5 nM | [2][3][4] |
| WNK2 | 1 nM | [2][3][4] | |
| WNK3 | 6 nM | [2][3][4] | |
| WNK4 | 9 nM | [2][3][4] | |
| WNK-IN-11 | WNK1 | 4 nM | [5][6] |
Table 2: Efficacy in Different Cell Lines
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | mDCT | Western Blot | Blocks L-NAME-induced NCC phosphorylation | 10-30 µM | [1] |
| mpkDCT | Western Blot | Dose-dependently reduces p-SPAK and p-NCC | 25-200 µM | [1] | |
| MOVAS | Western Blot | Dose-dependently reduces p-SPAK and p-NKCC1 | 50-200 µM | [1] | |
| MDA-MB-231, MDA-MB-157 | Cell Migration & Invasion | Inhibited migration and invasion | 10 µM | [7] | |
| WNK463 | MC-38 (colon cancer) | In vivo tumor model | Decreased tumor growth, induced apoptosis | 5-10 mg/kg | [2] |
| Human tissue-engineered corneas | Western Blot | Reduced phosphorylation of p-SPAK/p-OSR1 | 50 nM, 1 µM, 10 µM | [3] | |
| Breast Cancer Cell Lines (MDA-MB-231, BT-549, BT-20, HCC1569, HCC1419) | Wound Healing Assay | Significantly reduced cell migration | Not Specified | [8][9] | |
| WNK-IN-11 | IL-2-activated NK cells | Cell Volume, Motility, Cytotoxicity | Significantly decreased | Not Specified | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis of Phosphorylated SPAK/OSR1 and NCC/NKCC1
This protocol is a general guideline for assessing the phosphorylation status of SPAK/OSR1 and its downstream targets, NCC and NKCC1, in response to treatment with WNK inhibitors.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or alternative inhibitors for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated SPAK/OSR1 (e.g., anti-p-SPAK/OSR1 (Ser373/Thr233)) and phosphorylated NCC (e.g., anti-p-NCC (Thr53)) or NKCC1 overnight at 4°C. Also, probe separate blots with antibodies against total SPAK/OSR1 and NCC/NKCC1 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of inhibitors on cell migration in vitro.
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile pipette tip to create a uniform scratch or "wound" in the center of the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing the desired concentration of the inhibitor or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time for each treatment condition.
Discussion and Conclusion
The available data indicates that this compound is an effective inhibitor of the WNK signaling pathway, albeit with a lower potency (in the micromolar range) compared to the newer generation pan-WNK inhibitor, WNK463, and the allosteric WNK1 inhibitor, WNK-IN-11 (both in the nanomolar range). While this compound has demonstrated efficacy in reducing the phosphorylation of key downstream targets of WNK kinases and inhibiting cancer cell migration and invasion, researchers should consider the higher potency of alternatives like WNK463 for studies requiring more complete and specific inhibition of WNK kinase activity.
The choice of inhibitor will ultimately depend on the specific research question, the cell types being investigated, and the desired level of isoform selectivity. For studies focused on the general role of WNK signaling, the potent pan-inhibitor WNK463 may be advantageous. For investigations into the specific role of WNK1, the allosteric inhibitor WNK-IN-11 could be a more suitable tool. This compound remains a valuable tool, particularly for studies where a moderate level of WNK1 and WNK4 inhibition is desired.
Further head-to-head comparative studies in a broader range of cell lines are needed to fully elucidate the relative efficacy and potential off-target effects of these inhibitors. Researchers are encouraged to perform dose-response experiments in their specific cell models to determine the optimal concentration for their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. STK39 promotes breast cancer invasion and metastasis by increasing SNAI1 activity upon phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to WNK Signaling Inhibitors for Researchers
For Immediate Release – In the intricate world of cellular signaling, the With-No-Lysine (WNK) kinases have emerged as critical regulators of ion homeostasis, blood pressure, and cell volume. Their role in various pathologies, including hypertension and cancer, has spurred the development of targeted inhibitors. This guide provides a comparative analysis of key WNK signaling inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data. We will delve into a comparative analysis of three distinct inhibitors: the pan-WNK ATP-competitive inhibitor WNK463 , the pan-WNK allosteric inhibitor WNK476 , and the isoform-selective inhibitor SW120619 .
WNK Signaling Pathway Overview
The WNK signaling cascade is a crucial pathway that regulates the activity of cation-chloride cotransporters. WNK kinases phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich protein kinase) and OSR1 (Oxidative Stress Responsive 1). Activated SPAK/OSR1, in turn, phosphorylate and modulate the activity of ion cotransporters such as NKCC1/2 and NCC, thereby controlling ion flux across the cell membrane.[1] This pathway is a key therapeutic target for conditions like hypertension, where its dysregulation can lead to an imbalance in ion transport and elevated blood pressure.[2][3]
Comparative Analysis of WNK Inhibitors
The development of WNK inhibitors has led to compounds with varying mechanisms of action and selectivity profiles. Here, we compare WNK463, WNK476, and SW120619.
| Inhibitor | Target(s) | Mechanism of Action | Potency (IC50) | Key Features |
| WNK463 | Pan-WNK (WNK1/2/3/4) | ATP-Competitive | WNK1: 5 nMWNK2: 1 nMWNK3: 6 nMWNK4: 9 nM[4] | Orally bioavailable; demonstrates efficacy in rodent models of hypertension.[2] |
| WNK476 | Pan-WNK (WNK1/2/3/4) | Allosteric | WNK1: ~42 nM | Binds to a site adjacent to the ATP-binding pocket; effective at high ATP concentrations.[5][6] |
| SW120619 | WNK3-selective | ATP-Competitive | WNK3: 0.7 µMWNK1: 2.3 µMWNK2: 16.8 µM[7] | Demonstrates selectivity for WNK3 over other isoforms.[7] |
Experimental Data and Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The potency of WNK inhibitors is commonly determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]
Experimental Protocol:
-
Reaction Setup: In a 384-well plate, combine the WNK enzyme (e.g., WNK1), the substrate (e.g., a peptide derived from OSR1), and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).
-
Initiation: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay: OSR1 Phosphorylation
To assess the efficacy of WNK inhibitors in a cellular context, the phosphorylation status of the direct WNK substrate, OSR1, can be monitored by Western blotting.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) and treat with the WNK inhibitor at various concentrations for a specified duration. Stimulate the WNK pathway if necessary (e.g., with sorbitol to induce osmotic stress).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific for phosphorylated OSR1 (p-OSR1).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis: Quantify the band intensities for p-OSR1 and normalize to a loading control (e.g., total OSR1 or a housekeeping protein like GAPDH).
Inhibitor Structure, Binding, and Selectivity
The distinct mechanisms of action and selectivity profiles of WNK463, WNK476, and SW120619 are rooted in their unique interactions with the WNK kinase domain.
-
WNK463 (ATP-Competitive, Pan-WNK): As an ATP-competitive inhibitor, WNK463 binds to the highly conserved ATP-binding pocket of the WNK kinases. Its structure allows it to interact with key residues in this pocket, effectively blocking the binding of ATP and inhibiting kinase activity across all four WNK isoforms.[5] The pan-inhibitory nature of WNK463 is a result of the high degree of conservation of the ATP-binding site among the WNK family members.
-
WNK476 (Allosteric, Pan-WNK): In contrast, WNK476 binds to an allosteric site, a pocket adjacent to the ATP-binding site.[5] This binding induces a conformational change in the kinase that prevents its catalytic activity, even in the presence of high physiological concentrations of ATP. This allosteric mechanism offers the potential for high selectivity, although WNK476 itself is a pan-WNK inhibitor.
-
SW120619 (ATP-Competitive, WNK3-Selective): SW120619 achieves its selectivity for WNK3 through specific interactions within the ATP-binding pocket. A key structural difference between WNK3 and other isoforms, such as WNK1, is a single amino acid substitution (Leucine in WNK3 vs. Isoleucine in WNK1) in a region that interacts with the inhibitor.[2] This subtle difference allows for a more favorable binding of SW120619 to WNK3, leading to its observed selectivity.[2]
Conclusion
The study of WNK signaling inhibitors is a rapidly advancing field with significant therapeutic potential. The comparison of WNK463, WNK476, and SW120619 highlights the diverse strategies being employed to target this kinase family, from broad-spectrum ATP-competitive and allosteric inhibitors to more targeted isoform-selective compounds. The experimental protocols and data presented in this guide offer a framework for the continued evaluation and development of novel WNK inhibitors, ultimately paving the way for new treatments for a range of human diseases.
References
- 1. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
STOCK2S-26016: A Comparative Analysis of a Novel WNK Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy of STOCK2S-26016, a small molecule inhibitor of with-no-lysine (WNK) signaling. The following sections present a comparative analysis of its performance against other alternatives, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Comparative Efficacy of WNK Signaling Inhibitors
This compound has been identified as an inhibitor of the WNK signaling pathway, a critical regulator of ion homeostasis and blood pressure. Its primary mechanism of action involves the inhibition of WNK1 and WNK4 kinases.[1] This inhibition subsequently affects the phosphorylation of downstream targets, including STE20/SPS1-related proline/alanine-rich protein kinase (SPAK) and the sodium-chloride cotransporter (NCC).[1]
Limited publicly available data currently restricts a broad quantitative comparison with a wide range of alternative compounds. However, one study directly compares this compound with another WNK signaling inhibitor, STOCK1S-50699.
| Compound | Target | IC50 | Cellular Effect | Reference |
| This compound | WNK4 | 16 µM | Dose-dependently reduces phosphorylation of SPAK and NCC in mpkDCT cells.[1] | [1] |
| WNK1 | 34.4 µM | Blocks the effect of L-NAME on phosphorylated NCC in mDCT cells.[1] | [1] | |
| STOCK1S-50699 | WNK-SPAK interaction | Not specified | Suppressed SPAK/OSR1 and NKCC1 phosphorylation induced by hypotonic low chloride conditions.[2] | [2] |
Note: While both compounds were found to potently suppress the binding of the CCT domain to RFXV motifs in vitro, only STOCK1S-50699 was observed to suppress SPAK/OSR1 and NKCC1 phosphorylation in cellular studies under hypotonic low chloride conditions.[2] Further research is required to elucidate the reasons for this discrepancy and to establish the in vivo efficacy and pharmacokinetic profiles of these compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WNK signaling pathway targeted by this compound and a general workflow for screening WNK signaling inhibitors.
Caption: WNK Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the screening and identification of WNK signaling inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments referenced in this guide are outlined below. These protocols are based on the descriptions provided in the cited literature and are intended for reference purposes.
Inhibition of WNK1 and WNK4 (IC50 Determination)
-
Principle: This assay determines the concentration of this compound required to inhibit 50% of the activity of WNK1 and WNK4 kinases.
-
Methodology:
-
Recombinant human WNK1 and WNK4 proteins are incubated with a fluorescently labeled ATP substrate and a peptide substrate corresponding to a known phosphorylation site.
-
The kinase reaction is initiated by the addition of ATP.
-
Varying concentrations of this compound are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Phosphorylation Assays (SPAK and NCC)
-
Principle: This experiment assesses the ability of this compound to inhibit the phosphorylation of downstream targets of WNK signaling within a cellular context.
-
Cell Lines: Mouse distal convoluted tubule (mpkDCT) cells or mouse vascular smooth muscle cells (MOVAS) are commonly used.[1]
-
Methodology:
-
Cells are cultured to an appropriate confluency in standard growth medium.
-
Cells are serum-starved for a period to reduce basal phosphorylation levels.
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 25-200 µM) for a specified duration.[1]
-
WNK signaling is stimulated, for example, by exposing the cells to a hypotonic low-chloride buffer or by treatment with L-NAME (an eNOS inhibitor that can affect NCC phosphorylation).[1]
-
Following stimulation, cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies specific for phosphorylated SPAK (p-SPAK) and phosphorylated NCC (p-NCC).
-
Total SPAK and NCC levels are also measured as loading controls.
-
The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.
-
The dose-dependent reduction in phosphorylation by this compound is then determined.
-
Conclusion
This compound is a promising inhibitor of the WNK signaling pathway with demonstrated in vitro and cellular activity.[1] However, the available data, particularly regarding its comparative efficacy against a broader range of compounds and its in vivo performance, is still limited. The discrepancy in cellular activity observed between this compound and STOCK1S-50699 highlights the need for further investigation into their precise molecular interactions and cellular effects.[2] Future studies should focus on comprehensive head-to-head comparisons with other WNK inhibitors and established antihypertensive agents in relevant animal models to fully elucidate the therapeutic potential of this compound.
References
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for STOCK2S-26016
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of STOCK2S-26016, a WNK signaling inhibitor. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent accidental exposure.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant. |
| Body Protection | Impervious Clothing | Full coverage to prevent skin contact. |
| Respiratory Protection | Respirator | A suitable, properly fitted respirator should be used. |
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to the following handling and storage protocols is necessary.
Handling:
-
Avoid all direct contact with the substance, including inhalation of dust or aerosols and contact with skin and eyes.[1]
-
All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated location.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency Procedures
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1] A physician should be consulted.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]
Accidental Release: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing full personal protective equipment, contain the spill using an absorbent, non-combustible material such as diatomite.[1] Decontaminate the affected surfaces by scrubbing with alcohol.[1] All contaminated materials must be collected and disposed of as hazardous waste.[1]
Disposal Plan
All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[1] Avoid release into the environment.[1]
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
